Albaconazole-d3
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7-chloro-3-[(2R,3R)-1,1,1-trideuterio-3-(2,4-difluorophenyl)-3-hydroxy-4-(1,2,4-triazol-1-yl)butan-2-yl]quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClF2N5O2/c1-12(28-11-25-18-6-13(21)2-4-15(18)19(28)29)20(30,8-27-10-24-9-26-27)16-5-3-14(22)7-17(16)23/h2-7,9-12,30H,8H2,1H3/t12-,20-/m1/s1/i1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHIXWHUVLCAJQL-JHSKFNMLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(CN1C=NC=N1)(C2=C(C=C(C=C2)F)F)O)N3C=NC4=C(C3=O)C=CC(=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])[C@H]([C@](CN1C=NC=N1)(C2=C(C=C(C=C2)F)F)O)N3C=NC4=C(C3=O)C=CC(=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClF2N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Albaconazole-d3: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Albaconazole-d3, a deuterated analog of the broad-spectrum antifungal agent Albaconazole. This document details its chemical structure, physicochemical properties, and its critical role as an internal standard in bioanalytical applications.
Introduction to Albaconazole and the Role of Deuteration
Albaconazole is a potent triazole antifungal agent investigated for its broad-spectrum activity against various fungal pathogens.[1][2][3] In the realm of drug development and clinical research, accurate quantification of drug concentrations in biological matrices is paramount. This is where isotopically labeled compounds, such as this compound, play a crucial role.
Deuteration, the substitution of hydrogen atoms with their heavier isotope deuterium, results in a molecule with a higher mass but nearly identical chemical properties to the parent compound. This mass difference is readily detectable by mass spectrometry, making deuterated analogs like this compound ideal internal standards for quantitative bioanalysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Their use helps to correct for variations in sample preparation and instrument response, thereby enhancing the accuracy and precision of analytical methods.
Chemical Structure and Physicochemical Properties
This compound is structurally identical to Albaconazole, with the exception of three deuterium atoms replacing three hydrogen atoms on the methyl group. This specific labeling is confirmed by its IUPAC name: 7-chloro-3-[(2R,3R)-1,1,1-trideuterio-3-(2,4-difluorophenyl)-3-hydroxy-4-(1,2,4-triazol-1-yl)butan-2-yl]quinazolin-4-one.[4]
Chemical Structure of Albaconazole:
Chemical Structure of this compound:
The key physicochemical properties of Albaconazole and its deuterated analog are summarized in the table below for easy comparison.
| Property | Albaconazole | This compound |
| Molecular Formula | C₂₀H₁₆ClF₂N₅O₂ | C₂₀H₁₃D₃ClF₂N₅O₂ |
| Molecular Weight | 431.83 g/mol | 434.84 g/mol |
| Exact Mass | 431.0957 g/mol | 434.1149 g/mol [4] |
| Purity (HPLC) | Not specified in provided results | 99.75% (at 240 nm) |
| Isotopic Purity | Not Applicable | 98.8% (d₃ = 96.60%) |
| CAS Number | 187949-02-6 | 1217825-34-7 |
Application in Bioanalytical Methods
This compound is primarily utilized as an internal standard in LC-MS/MS assays for the quantification of Albaconazole in biological samples such as plasma and serum. The following section outlines a representative experimental protocol for such an application.
Experimental Protocol: Quantification of Albaconazole in Human Plasma using LC-MS/MS with this compound as an Internal Standard
This protocol is a composite representation based on established bioanalytical methods for triazole antifungal drugs.
3.1.1. Materials and Reagents
-
Albaconazole reference standard
-
This compound internal standard
-
Human plasma (with anticoagulant, e.g., K₂EDTA)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (ultrapure, e.g., Milli-Q)
3.1.2. Sample Preparation (Protein Precipitation)
-
Thaw plasma samples and vortex to ensure homogeneity.
-
To a 100 µL aliquot of plasma in a microcentrifuge tube, add 10 µL of this compound internal standard working solution (e.g., 1 µg/mL in methanol).
-
Add 300 µL of cold acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
3.1.3. Liquid Chromatography Conditions
-
LC System: UHPLC system
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient:
-
0-0.5 min: 20% B
-
0.5-2.5 min: 20% to 95% B
-
2.5-3.0 min: 95% B
-
3.0-3.1 min: 95% to 20% B
-
3.1-4.0 min: 20% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
3.1.4. Mass Spectrometry Conditions
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Source: Electrospray Ionization (ESI), positive mode
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Albaconazole: m/z 432.1 → 363.1 (Quantifier), m/z 432.1 → 125.1 (Qualifier)
-
This compound: m/z 435.1 → 366.1 (Quantifier)
-
-
Ion Source Parameters: Optimized for the specific instrument (e.g., capillary voltage, source temperature, gas flows).
-
Collision Energy: Optimized for each transition.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in a typical bioanalytical workflow utilizing this compound.
References
Synthesis and Characterization of Albaconazole-d3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Albaconazole-d3, an isotopically labeled version of the broad-spectrum antifungal agent Albaconazole. This document details a plausible synthetic pathway, experimental protocols, and characterization data, intended to support research and development in antifungal drug discovery and metabolism studies.
Introduction
Albaconazole is a potent triazole antifungal agent that functions by inhibiting the fungal cytochrome P450 enzyme lanosterol 14α-demethylase, a critical enzyme in the ergosterol biosynthesis pathway.[1][2] The disruption of this pathway leads to the depletion of ergosterol, an essential component of the fungal cell membrane, and the accumulation of toxic sterol intermediates, ultimately inhibiting fungal growth.[1] Deuterium-labeled analogues of pharmaceutical compounds, such as this compound, are invaluable tools in drug metabolism and pharmacokinetic (DMPK) studies, serving as internal standards for quantitative bioanalysis by mass spectrometry.
Synthesis of this compound
The synthesis of this compound can be adapted from established routes for unlabeled Albaconazole.[3][4] A key strategy involves the preparation of a deuterated chiral side-chain, which is then coupled with the 7-chloroquinazolin-4(3H)-one moiety. The following proposed synthesis utilizes a deuterated starting material to introduce the d3-methyl group.
Proposed Synthetic Pathway
A plausible synthetic route commences with a deuterated chiral precursor, such as (R)-lactic acid-d3. This is then elaborated into a key chiral epoxy alcohol intermediate, which is subsequently coupled with 7-chloroquinazolin-4(3H)-one.
References
An In-depth Technical Guide to the Core Differences Between Albaconazole and Albaconazole-d3
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Albaconazole and its deuterated analog, Albaconazole-d3. The inclusion of deuterium in place of hydrogen at the methyl group of Albaconazole is a strategic modification intended to influence its metabolic profile. This document outlines the structural, physicochemical, and anticipated pharmacokinetic differences between these two compounds, supported by experimental context and theoretical pathways.
Introduction
Albaconazole is a broad-spectrum triazole antifungal agent that has been investigated for the treatment of various fungal infections, including onychomycosis and vulvovaginal candidiasis.[1] It functions by inhibiting the fungal cytochrome P450 enzyme lanosterol 14α-demethylase, which is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[2] this compound is an isotopologue of Albaconazole where the three hydrogen atoms of the methyl group are replaced with deuterium. This substitution is hypothesized to alter the metabolic fate of the molecule, primarily by leveraging the kinetic isotope effect (KIE).
Chemical and Physical Properties
The core structural difference between Albaconazole and this compound lies in the isotopic composition of the methyl group. This seemingly minor change results in a slight increase in molecular weight for the deuterated compound. The fundamental physicochemical properties are expected to be very similar, with the notable exception of properties influenced by the C-D bond's greater stability compared to the C-H bond.
| Property | Albaconazole | This compound | Reference |
| Molecular Formula | C₂₀H₁₆ClF₂N₅O₂ | C₂₀H₁₃D₃ClF₂N₅O₂ | [3][4] |
| Molecular Weight | 431.82 g/mol | 434.84 g/mol | [3] |
| Appearance | Off-White to Light Pink Solid | Off-White to Light Pink Solid | |
| Solubility | Soluble in Chloroform, DMSO | Soluble in Chloroform, DMSO | |
| Melting Point | 117-122 °C | Not explicitly available, expected to be similar to Albaconazole |
The Rationale for Deuteration: The Kinetic Isotope Effect
The primary motivation for replacing hydrogen with deuterium in drug molecules is to exploit the kinetic isotope effect (KIE). The C-D bond is stronger and more stable than the C-H bond, making it more difficult to break during enzymatic reactions. For drugs where metabolism at a specific site is a major clearance pathway, deuteration at that site can slow down the rate of metabolism. This can lead to:
-
Increased half-life (t½): The drug remains in the body for a longer period.
-
Increased exposure (AUC): The overall amount of drug the body is exposed to is higher.
-
Reduced formation of metabolites: This can be beneficial if the metabolite is inactive, toxic, or rapidly cleared.
-
Potentially altered pharmacodynamic response: A longer duration of action may be achieved.
Comparative Pharmacokinetics (Predicted)
While direct comparative pharmacokinetic studies between Albaconazole and this compound are not publicly available, we can infer the likely differences based on the known metabolism of Albaconazole and the principles of the KIE. The primary metabolite of Albaconazole is 6-hydroxyalbaconazole. Although the specific enzymes are not definitively identified in the provided search results, azole antifungals are typically metabolized by cytochrome P450 (CYP) enzymes, such as the CYP3A and CYP2C families.
| Parameter | Albaconazole (Reported) | This compound (Predicted) | Rationale for Prediction |
| Half-life (t½) | ~70-80 hours in humans | Longer than Albaconazole | Deuteration of the methyl group is expected to slow metabolism, a key clearance pathway, thus prolonging its presence in circulation. |
| Metabolism | Metabolized to 6-hydroxyalbaconazole | Reduced rate of metabolism to the corresponding deuterated metabolite | The stronger C-D bonds will slow the enzymatic hydroxylation of the methyl group. |
| Systemic Exposure (AUC) | Dose-dependent | Higher than Albaconazole at an equivalent dose | Slower metabolism will lead to a decreased clearance rate and consequently higher overall exposure. |
| Peak Plasma Concentration (Cmax) | Dose-dependent | Potentially similar to or slightly higher than Albaconazole | Absorption is unlikely to be affected; however, reduced first-pass metabolism could lead to a higher Cmax. |
Signaling and Metabolic Pathways
The mechanism of action for both Albaconazole and this compound is the inhibition of fungal lanosterol 14α-demethylase. This is not expected to be altered by deuteration. The key difference lies in the metabolic pathway.
Caption: Antifungal mechanism of action of Albaconazole.
The metabolic pathway of Albaconazole in humans is predicted to be altered for this compound due to the kinetic isotope effect.
Caption: Predicted metabolic pathways of Albaconazole vs. This compound.
Experimental Protocols
While specific protocols for a direct comparison of Albaconazole and this compound are not available, the following methodologies are standard for such investigations.
In Vitro Metabolic Stability Assay
Objective: To determine the rate of metabolism of Albaconazole and this compound in a controlled in vitro system.
Methodology:
-
Incubation: Incubate a known concentration (e.g., 1 µM) of Albaconazole or this compound with human liver microsomes (or other metabolic systems like S9 fraction or hepatocytes) and an NADPH-regenerating system at 37°C.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching: The reaction is stopped at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard (a structurally similar but chromatographically distinct molecule).
-
Sample Preparation: Samples are centrifuged to precipitate proteins, and the supernatant is collected for analysis.
-
LC-MS/MS Analysis: The concentration of the parent compound remaining at each time point is quantified using a validated LC-MS/MS method.
-
Data Analysis: The rate of disappearance of the parent compound is used to calculate the in vitro half-life and intrinsic clearance.
Pharmacokinetic Study in Animal Models
Objective: To compare the pharmacokinetic profiles of Albaconazole and this compound in vivo.
Methodology:
-
Dosing: Administer a single dose of Albaconazole or this compound (e.g., via oral gavage or intravenous injection) to a cohort of laboratory animals (e.g., rats or mice).
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., pre-dose, and at 0.25, 0.5, 1, 2, 4, 8, 24, 48, 72 hours post-dose).
-
Plasma Preparation: Process blood samples to obtain plasma.
-
Sample Analysis: Quantify the plasma concentrations of the parent drug and its major metabolites using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Use software to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and t½.
Bioanalytical Method using LC-MS/MS
Objective: To accurately quantify Albaconazole and this compound in biological matrices.
Methodology: A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method would be developed and validated.
-
Chromatography: Reverse-phase HPLC with a suitable column to separate the analytes from endogenous matrix components.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode would be used for detection. Specific precursor-to-product ion transitions for Albaconazole, this compound, and an internal standard would be monitored for quantification.
Caption: A typical bioanalytical workflow for pharmacokinetic studies.
Conclusion
The strategic deuteration of Albaconazole to form this compound is a well-established approach in medicinal chemistry aimed at improving the drug's pharmacokinetic properties. By slowing the rate of metabolism through the kinetic isotope effect, this compound is anticipated to exhibit a longer half-life and greater systemic exposure compared to its non-deuterated counterpart. While direct comparative data is not yet available in the public domain, the principles outlined in this guide provide a strong theoretical framework for understanding the key differences between these two compounds. Further in vitro and in vivo studies are necessary to empirically confirm these predicted advantages and to fully characterize the therapeutic potential of this compound.
References
- 1. Identification of the cytochrome P450 enzymes involved in the N-oxidation of voriconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Phase 1, randomized, open-label crossover study to evaluate the safety and pharmacokinetics of 400 mg albaconazole administered to healthy participants as a tablet formulation versus a capsule formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Albaconazole | Antifungal | P450 | TargetMol [targetmol.com]
- 4. researchgate.net [researchgate.net]
Labeled Albaconazole Analogues: A Technical Guide for Research Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Albaconazole is a potent, broad-spectrum triazole antifungal agent.[1][2] To facilitate further research into its mechanism of action, target engagement, and pharmacokinetic properties, the use of labeled albaconazole analogues is indispensable. This technical guide provides an in-depth overview of potential strategies for the synthesis and application of radiolabeled, fluorescently labeled, biotinylated, and deuterium-labeled albaconazole analogues. While specific experimental data for these labeled analogues are not extensively available in published literature, this document outlines established methodologies that can be applied to albaconazole, offering a roadmap for researchers in the field. The guide includes hypothetical experimental protocols, data presentation tables, and workflow diagrams to support the design and execution of studies utilizing these critical research tools.
Introduction to Labeled Albaconazole Analogues
The development of labeled analogues of therapeutic agents is a cornerstone of modern drug discovery and development. These tools are essential for a variety of in vitro and in vivo studies, providing insights that are often unattainable with unlabeled compounds. For albaconazole, a potent inhibitor of fungal lanosterol 14α-demethylase (CYP51), labeled analogues can be employed to:[3]
-
Quantify target binding and affinity: Radiolabeled analogues are the gold standard for receptor binding assays.[4][5]
-
Visualize cellular and subcellular distribution: Fluorescent analogues enable real-time imaging of drug localization within fungal cells.
-
Identify binding partners and off-targets: Biotinylated analogues can be used for affinity purification of interacting proteins.
-
Investigate metabolic pathways: Isotope-labeled analogues, such as those containing deuterium or Carbon-14, are critical for metabolism and pharmacokinetic studies.
This guide will detail the conceptual synthesis and application of these various labeled albaconazole analogues.
Synthesis of Labeled Albaconazole Analogues
The synthesis of labeled albaconazole analogues requires careful consideration of the label's position to ensure that the biological activity of the parent molecule is retained. The core structure of albaconazole offers several potential sites for modification.
Radiolabeled Albaconazole Analogues
2.1.1. Tritium ([³H])-Labeled Albaconazole
Tritium labeling is a widely used strategy for preparing radioligands for binding assays due to its high specific activity. A common method for introducing tritium is through the reduction of a suitable precursor with tritium gas.
-
Hypothetical Synthesis Workflow:
-
Synthesize an albaconazole precursor containing a halogen (e.g., bromine or iodine) at a position that does not interfere with its binding to CYP51.
-
Perform catalytic dehalogenation using tritium gas (³H₂) in the presence of a palladium catalyst.
-
Purify the resulting [³H]-albaconazole using high-performance liquid chromatography (HPLC).
-
2.1.2. Carbon-14 ([¹⁴C])-Labeled Albaconazole
Carbon-14 labeling is invaluable for in vivo metabolism and pharmacokinetic studies due to the long half-life of ¹⁴C. The synthesis of [¹⁴C]-albaconazole would likely involve the introduction of a ¹⁴C-labeled precursor early in the synthetic route. One of the synthesis pathways for albaconazole involves the opening of an oxirane ring with 1,2,4-triazole. A [¹⁴C]-labeled 1,2,4-triazole could be a potential precursor.
Fluorescently Labeled Albaconazole Analogues
Fluorescent probes are powerful tools for visualizing the distribution of antifungal agents in living cells. A fluorescent dye can be conjugated to albaconazole, typically via a linker, at a position distal to the pharmacophore to minimize interference with its biological activity.
-
Hypothetical Synthesis Workflow:
-
Synthesize a derivative of albaconazole with a reactive functional group (e.g., an amine or a carboxylic acid) suitable for conjugation.
-
React the functionalized albaconazole with an activated fluorescent dye (e.g., an N-hydroxysuccinimide ester or an isothiocyanate derivative of a fluorophore like fluorescein or a cyanine dye).
-
Purify the fluorescently labeled albaconazole conjugate using chromatography.
-
Biotinylated Albaconazole Analogues
Biotinylated probes are used for affinity purification of target proteins and their binding partners. The high affinity of biotin for streptavidin allows for the efficient capture of biotinylated albaconazole-protein complexes.
-
Hypothetical Synthesis Workflow:
-
Synthesize an albaconazole derivative with a suitable functional group for biotinylation.
-
React the derivative with an activated biotinylation reagent (e.g., NHS-biotin) to form a stable conjugate.
-
Purify the biotinylated albaconazole using chromatographic methods.
-
Deuterium (²H)-Labeled Albaconazole
Deuterium labeling is used in metabolic studies to investigate the metabolic fate of a drug and can also be used to create "heavy" internal standards for quantitative mass spectrometry assays. Strategic placement of deuterium can also be used to probe kinetic isotope effects in drug metabolism.
-
Hypothetical Synthesis Workflow:
-
Introduce deuterium at specific positions in an albaconazole precursor using deuterated reagents.
-
Carry the deuterated precursor through the remaining synthetic steps to yield deuterium-labeled albaconazole.
-
Experimental Protocols and Applications
This section provides detailed, albeit hypothetical, protocols for the use of labeled albaconazole analogues in key research applications.
Radioligand Binding Assays with [³H]-Albaconazole
Radioligand binding assays are fundamental for determining the affinity of unlabeled compounds for the target receptor, in this case, fungal CYP51.
Objective: To determine the binding affinity (Ki) of test compounds for fungal CYP51 using [³H]-albaconazole.
Materials:
-
[³H]-Albaconazole (specific activity >20 Ci/mmol)
-
Membrane preparations from fungal cells overexpressing CYP51
-
Unlabeled albaconazole and test compounds
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation fluid
-
Liquid scintillation counter
Protocol:
-
Assay Setup: In a 96-well plate, combine the fungal membrane preparation, varying concentrations of the test compound (or unlabeled albaconazole for determining non-specific binding), and a fixed concentration of [³H]-albaconazole (typically at or below its Kd).
-
Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of the test compound and calculate the Ki using the Cheng-Prusoff equation.
Live-Cell Imaging with Fluorescently Labeled Albaconazole
Live-cell imaging can reveal the dynamic localization of albaconazole within fungal cells.
Objective: To visualize the subcellular distribution of fluorescently labeled albaconazole in Candida albicans.
Materials:
-
Fluorescently labeled albaconazole
-
Candida albicans cell culture
-
Culture medium (e.g., RPMI 1640)
-
Confocal microscope
Protocol:
-
Cell Preparation: Grow C. albicans to the mid-logarithmic phase.
-
Labeling: Add the fluorescently labeled albaconazole to the cell culture at a predetermined concentration and incubate for a specific time.
-
Imaging: Mount the labeled cells on a microscope slide and visualize using a confocal microscope with appropriate excitation and emission filters.
-
Analysis: Analyze the images to determine the subcellular localization of the fluorescent probe. Co-localization studies with organelle-specific dyes can be performed to identify specific compartments.
Affinity Purification of Albaconazole Binding Partners
Affinity purification using biotinylated albaconazole can help identify the primary target (CYP51) and potential off-target interacting proteins.
Objective: To isolate and identify proteins from a fungal cell lysate that bind to albaconazole.
Materials:
-
Biotinylated albaconazole
-
Fungal cell lysate
-
Streptavidin-conjugated magnetic beads or agarose resin
-
Wash buffers
-
Elution buffer (containing a high concentration of free biotin or a denaturing agent)
-
SDS-PAGE and mass spectrometry equipment
Protocol:
-
Incubation: Incubate the biotinylated albaconazole with the fungal cell lysate to allow for the formation of protein-ligand complexes.
-
Capture: Add streptavidin-coated beads to the lysate and incubate to capture the biotinylated albaconazole and any bound proteins.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads.
-
Analysis: Separate the eluted proteins by SDS-PAGE and identify them by mass spectrometry.
Data Presentation
Clear and structured presentation of quantitative data is crucial for comparison and interpretation. The following tables serve as templates for organizing experimental results.
Table 1: Competitive Binding Assay Data for [³H]-Albaconazole against Fungal CYP51
| Test Compound | IC₅₀ (nM) | Kᵢ (nM) | Hill Slope |
| Unlabeled Albaconazole | |||
| Compound X | |||
| Compound Y |
Table 2: In Vitro Antifungal Activity and Cellular Uptake of Labeled Albaconazole Analogues
| Analogue | Label | MIC against C. albicans (µg/mL) | Cellular Accumulation (Fold over background) |
| Albaconazole | None | ||
| Fluorescent Analogue 1 | Dye A | ||
| Fluorescent Analogue 2 | Dye B |
Table 3: Pharmacokinetic Parameters of Deuterium-Labeled Albaconazole in a Rodent Model
| Compound | Route | Cₘₐₓ (ng/mL) | Tₘₐₓ (h) | AUC₀₋₂₄ (ng·h/mL) | t₁/₂ (h) |
| Albaconazole | Oral | ||||
| [²H]-Albaconazole | Oral |
Mandatory Visualizations (Graphviz DOT Language)
Diagrams created using Graphviz provide a clear visual representation of complex workflows and pathways.
Synthesis of a Tritiated Albaconazole Analogue
Caption: Workflow for the synthesis of [³H]-Albaconazole.
Affinity Purification Workflow
Caption: Experimental workflow for affinity purification.
Albaconazole's Mechanism of Action
Caption: Albaconazole's inhibition of the ergosterol biosynthesis pathway.
Conclusion
Labeled albaconazole analogues are powerful and necessary tools for advancing our understanding of this important antifungal agent. While the availability of these compounds and associated data is currently limited, this technical guide provides a comprehensive framework for their synthesis and application in research. The outlined protocols and workflows, based on established methodologies, are intended to empower researchers to develop and utilize these probes to explore the intricate details of albaconazole's biology, ultimately aiding in the development of new and improved antifungal therapies.
References
- 1. Real-Time Imaging of the Azole-Class of Antifungal Drugs in Live Candida Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of Receptor Tyrosine Kinase Inhibitors Using Cell Surface Biotinylation and Affinity Isolation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of a Novel Broad-Spectrum Antifungal Agent Derived from Albaconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Vitro Activity of Albaconazole Against Pathogenic Yeasts: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in-vitro activity of albaconazole, a novel triazole antifungal agent, against a range of clinically relevant pathogenic yeasts. Albaconazole has demonstrated potent, broad-spectrum activity, including against isolates resistant to other azole antifungals.[1][2][3] This document synthesizes quantitative data from multiple studies, details the standardized experimental protocols used for susceptibility testing, and provides visual representations of the drug's mechanism of action and experimental workflows.
Mechanism of Action
Albaconazole, like other azole antifungals, exerts its effect by targeting the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1][4] It specifically inhibits the cytochrome P450-dependent enzyme lanosterol 14α-demethylase (encoded by the ERG11 gene). This inhibition disrupts the fungal cell membrane's integrity by depleting ergosterol and leading to the accumulation of toxic methylated sterols, which ultimately results in the inhibition of fungal growth or cell death.
Quantitative Data: In-Vitro Susceptibility
The in-vitro potency of albaconazole is typically quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a microorganism. The following tables summarize the MIC data for albaconazole against key pathogenic yeasts from various studies.
Table 1: In-Vitro Activity of Albaconazole against Candida Species
| Candida Species | No. of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Comparator MICs (µg/mL) | Reference |
| C. albicans | 1 (Fluconazole-Resistant) | 0.5 | - | - | Fluconazole: >64 | |
| Candida spp. (various) | Not Specified | Active | - | - | Generally more potent than fluconazole and itraconazole | |
| C. albicans, C. parapsilosis, C. tropicalis, C. glabrata, C. krusei, C. guilliermondii | Not Specified | Active | - | - | - |
Table 2: In-Vitro Activity of Albaconazole against Cryptococcus Species
| Cryptococcus Species | No. of Isolates | MIC Range (µg/mL) | Geometric Mean MIC (µg/mL) | Comparator (Fluconazole) MIC Range (µg/mL) | Reference |
| C. neoformans | 12 | ≤0.0012 - 1.25 | - | One isolate had a fluconazole MIC of 64 µg/mL | |
| C. gattii | 55 | - | 0.02 | 5.01 (Geometric Mean) |
Note: MIC₅₀ and MIC₉₀ represent the MIC values at which 50% and 90% of the isolates are inhibited, respectively.
Studies have consistently shown that albaconazole is highly potent in vitro. Against Cryptococcus neoformans, it was found to be approximately 100-fold more potent than fluconazole on a weight basis, with most isolates having MICs between 0.039 and 0.156 µg/mL. This high level of activity was observed even against isolates with elevated fluconazole MICs. Similarly, against Cryptococcus gattii, albaconazole demonstrated a very low geometric mean MIC of 0.02 µg/mL, indicating superior performance compared to fluconazole. Albaconazole also shows encouraging activity against fluconazole-resistant Candida albicans.
Experimental Protocols: Antifungal Susceptibility Testing
The determination of albaconazole's in-vitro activity relies on standardized broth microdilution methods. These protocols are crucial for ensuring the reproducibility and comparability of data across different laboratories. The most widely accepted standards are provided by the Clinical and Laboratory Standards Institute (CLSI) document M27 and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) definitive documents.
Broth Microdilution Method (CLSI M27 / EUCAST)
The core of in-vitro testing is the broth microdilution method, which determines the MIC in a liquid medium.
Key Steps:
-
Preparation of Antifungal Agent : A stock solution of albaconazole is prepared, typically in dimethyl sulfoxide (DMSO). Two-fold serial dilutions are then made in a standard medium, usually RPMI-1640, within a 96-well microtiter plate.
-
Inoculum Preparation : Yeast isolates are cultured on agar plates to ensure viability. A suspension is then created in sterile saline or water, and its turbidity is adjusted to match a 0.5 McFarland standard. This suspension is further diluted in RPMI-1640 medium to achieve a final standardized inoculum concentration (e.g., 0.5 x 10³ to 2.5 x 10³ CFU/mL for CLSI).
-
Inoculation and Incubation : Each well of the microtiter plate containing the serially diluted albaconazole is inoculated with the standardized yeast suspension. Control wells (growth control without drug, sterility control with medium only) are included. The plates are then incubated at 35°C for 24 to 48 hours.
-
Endpoint Determination (MIC Reading) : After incubation, the MIC is determined as the lowest concentration of albaconazole that causes a significant inhibition of growth (typically ≥50% reduction) compared to the drug-free growth control well. This reading can be done visually or with a spectrophotometer.
While the CLSI and EUCAST methods are similar, minor differences exist in factors like the glucose concentration in the medium and the specific inoculum size, which can impact MIC results.
Conclusion
The available in-vitro data strongly support albaconazole as a highly potent triazole antifungal agent. Its broad-spectrum activity against pathogenic yeasts, including clinically challenging species like Cryptococcus neoformans, Cryptococcus gattii, and fluconazole-resistant Candida strains, highlights its potential as a valuable therapeutic option. The standardized methodologies outlined by CLSI and EUCAST are essential for the continued evaluation of albaconazole and for generating the reliable, comparative data needed for drug development and clinical application.
References
An In-Depth Technical Guide to the Broad-Spectrum Antifungal Activity of Albaconazole
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction
Albaconazole (formerly UR-9825) is a second-generation, orally bioavailable triazole antifungal agent that has demonstrated potent, broad-spectrum activity against a wide range of pathogenic fungi.[1] Developed as a potential successor to first-generation azoles like fluconazole and itraconazole, albaconazole exhibits high in vitro potency against yeasts, dermatophytes, and various filamentous fungi, including species resistant to existing therapies.[2][3] Its pharmacological profile is characterized by excellent oral bioavailability and a long half-life, which allows for less frequent dosing schedules, such as once-weekly administration.[1][4] Preclinical and Phase I/II clinical trials have evaluated its efficacy in animal models of systemic mycoses and for clinical indications such as onychomycosis, tinea pedis, and vulvovaginal candidiasis. This document provides a comprehensive technical overview of albaconazole's antifungal properties, mechanism of action, and the experimental methodologies used to characterize its activity.
Mechanism of Action
Like other triazole antifungals, albaconazole's primary mechanism of action is the disruption of the fungal cell membrane's integrity. It specifically targets and inhibits the fungal cytochrome P450 enzyme lanosterol 14α-demethylase, which is encoded by the ERG11 gene. This enzyme is a critical component of the ergosterol biosynthesis pathway.
Ergosterol is the principal sterol in the fungal cell membrane, where it modulates membrane fluidity, permeability, and the function of membrane-bound proteins. By inhibiting lanosterol 14α-demethylase, albaconazole prevents the conversion of lanosterol to 4,4-dimethyl-cholesta-8,14,24-trienol, a key step in ergosterol production. This blockade leads to two primary antifungal effects:
-
Depletion of Ergosterol: The reduction in ergosterol levels compromises the structural integrity and function of the fungal cell membrane.
-
Accumulation of Toxic Sterol Precursors: The inhibition causes a buildup of methylated sterol precursors, such as lanosterol, which are toxic to the cell and further disrupt membrane function.
This disruption ultimately results in the inhibition of fungal growth and replication, exerting a fungistatic or, in some cases, fungicidal effect.
Caption: Inhibition of the fungal ergosterol biosynthesis pathway by Albaconazole.
In Vitro Antifungal Spectrum
Albaconazole has demonstrated potent in vitro activity against a broad array of fungal pathogens. Its efficacy, measured by Minimum Inhibitory Concentration (MIC), is often superior to that of fluconazole and itraconazole, particularly against less susceptible species and resistant isolates.
Activity Against Pathogenic Yeasts
Albaconazole shows excellent activity against Candida species, including those with decreased susceptibility to fluconazole, such as C. glabrata and C. krusei. It is also highly potent against Cryptococcus neoformans.
| Fungal Species | No. of Isolates | Drug | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) | Reference |
| Candida albicans | 283 | Albaconazole | ≤0.0002 | ≤0.0002 | - | |
| Fluconazole | 0.2 | 4 | - | |||
| Itraconazole | 0.03 | 0.25 | - | |||
| C. albicans (FLC-R) | 1 | Albaconazole | - | - | 0.5 | |
| Fluconazole | - | - | >64 | |||
| Candida glabrata | 283 | Albaconazole | 0.06 | 0.12 | - | |
| Fluconazole | 8 | 32 | - | |||
| Itraconazole | 0.5 | 1 | - | |||
| Candida krusei | 283 | Albaconazole | 0.015 | 0.06 | - | |
| Fluconazole | 32 | 64 | - | |||
| Itraconazole | 0.25 | 0.25 | - | |||
| Candida parapsilosis | 283 | Albaconazole | ≤0.0002 | ≤0.0002 | - | |
| Fluconazole | 1 | 2 | - | |||
| Itraconazole | 0.03 | 0.06 | - | |||
| Candida tropicalis | 283 | Albaconazole | ≤0.0002 | 0.03 | - | |
| Fluconazole | 0.5 | 8 | - | |||
| Itraconazole | 0.06 | 0.12 | - | |||
| Cryptococcus neoformans | 12 | Albaconazole | - | - | ≤0.0012 - 1.25 | |
| Fluconazole | - | - | MIC for one isolate was 64 |
Activity Against Filamentous Fungi (Molds)
Albaconazole is active against clinically important molds, including Aspergillus fumigatus and emerging pathogens like Scedosporium species. Notably, it retains activity against itraconazole-resistant A. fumigatus isolates.
| Fungal Species | No. of Isolates | Drug | Geometric Mean MIC (µg/mL) | Reference |
| Aspergillus fumigatus | 190 | Albaconazole | 0.16 | |
| Voriconazole | 0.17 | |||
| Itraconazole | 1.0 | |||
| Amphotericin B | 2.0 |
Activity Against Dermatophytes
The drug demonstrates high potency against a wide range of dermatophytes responsible for superficial fungal infections.
| Fungal Group | No. of Strains | Drug | MIC₉₀ (µg/mL) | Reference |
| Dermatophytes | 508 | Albaconazole | 0.25 | |
| (Epidermophyton, Microsporum, Trichophyton) | Voriconazole | 0.25 | ||
| Terbinafine | 0.06 | |||
| Itraconazole | 0.5 | |||
| Fluconazole | 32 |
In Vivo Efficacy
The in vitro potency of albaconazole translates to significant efficacy in various animal models of fungal disease, demonstrating its potential for treating both systemic and localized infections.
| Infection Model | Animal | Pathogen | Treatment Regimen | Key Outcomes | Reference |
| Systemic Candidiasis | Mice | Candida spp. | Not specified | 87% survival at day 13 vs. 0% in control group. | |
| Vaginal Candidiasis | Mice | C. albicans (FLC-R) | 20 mg/kg/day (oral) | Significantly reduced vaginal fungal load compared to vehicle control and fluconazole (20 mg/kg). | |
| Cryptococcal Meningitis | Rabbit | C. neoformans | Not specified | Therapeutic activity was found to be similar to fluconazole. | |
| Disseminated Scedosporiosis | Rabbit | S. prolificans | 50 mg/kg/day (oral) | 100% survival vs. 0% in control; significantly reduced tissue burden in spleen, kidneys, liver, lungs, and brain. |
Experimental Protocols
Standardized methodologies are crucial for evaluating the antifungal activity of novel compounds like albaconazole. Key protocols include in vitro susceptibility testing and in vivo efficacy models.
Caption: Generalized experimental workflow for an in vivo antifungal efficacy study.
In Vitro Susceptibility Testing: Broth Microdilution
In vitro antifungal susceptibility is typically determined using the broth microdilution method according to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI), such as the M38-A2 standard for filamentous fungi.
Protocol Outline:
-
Antifungal Agent Preparation: Albaconazole powder is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. A series of two-fold serial dilutions are then prepared in RPMI 1640 medium to achieve the final desired concentrations.
-
Inoculum Preparation: Fungal isolates are grown on an appropriate agar medium (e.g., Sabouraud dextrose agar). A suspension of conidia or yeast cells is prepared in sterile saline and adjusted spectrophotometrically to a standardized concentration. This suspension is further diluted in RPMI medium to the final working inoculum density.
-
Assay Procedure: In a 96-well microtiter plate, 100 µL of each antifungal dilution is added to respective wells. An equal volume (100 µL) of the standardized fungal inoculum is then added to each well.
-
Controls: Each assay includes a drug-free well for organism growth control and a media-only well for sterility control. Quality control is maintained by testing reference strains (e.g., Candida parapsilosis ATCC 22019) with known MIC values.
-
Incubation: Plates are incubated at 35°C for a specified period (e.g., 24-48 hours for yeasts, longer for some molds).
-
MIC Determination: The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth (e.g., ≥50% reduction for azoles) compared to the drug-free control well. This is typically determined by visual inspection or using a spectrophotometric plate reader.
In Vivo Efficacy Models
Murine Model of Vaginal Candidiasis: This model evaluates the efficacy of antifungals against localized mucosal infections.
-
Animals: Oophorectomized or pseudoestrous female mice are used, as estrogen promotes vaginal candidiasis.
-
Infection: Mice are inoculated intravaginally with a suspension of Candida albicans.
-
Treatment: Albaconazole is administered orally via gavage at various doses (e.g., 20 mg/kg) once or twice daily for a set duration (e.g., five consecutive days).
-
Endpoint: Efficacy is measured by quantifying the fungal burden in the vagina. Vaginal lavage is performed, and colony-forming units (CFU) are counted by plating serial dilutions. A significant reduction in CFU compared to the vehicle-treated control group indicates drug efficacy.
Rabbit Model of Cryptococcal Meningitis: This model is used to assess drug efficacy against central nervous system infections.
-
Animals: New Zealand White rabbits are typically used. Immunosuppression (e.g., with corticosteroids) is induced to establish a robust infection.
-
Infection: A standardized inoculum of Cryptococcus neoformans is injected directly into the cisterna magna.
-
Treatment: Drug therapy (albaconazole or a comparator like fluconazole) is initiated post-infection.
-
Endpoint: The primary outcome is the reduction of fungal burden in the cerebrospinal fluid (CSF) and brain tissue, measured in CFU/mL or CFU/gram of tissue, respectively.
Rabbit Model of Disseminated Scedosporiosis: This model assesses efficacy against a systemic infection caused by an often drug-resistant mold.
-
Animals: Immunocompetent rabbits are used to model infections that can also occur in non-neutropenic hosts.
-
Infection: Infection is established by intravenous injection of Scedosporium prolificans conidia.
-
Treatment: Oral albaconazole is administered daily for a period such as 10 days, starting 24 hours post-challenge.
-
Endpoints: Efficacy is evaluated based on survival rates over the course of the experiment and the residual fungal burden (CFU/gram) in target organs (spleen, kidneys, liver, lungs, brain) at the end of the study.
Fungal Stress Response and Resistance
While albaconazole is potent, the potential for resistance development is a key consideration for any antifungal. Fungi can adapt to the stress induced by azoles through several mechanisms, which are often regulated by complex signaling pathways. Key pathways involved in stress adaptation and drug tolerance include the Protein Kinase C (PKC) cell wall integrity pathway, the calcineurin pathway, and the molecular chaperone Hsp90. These pathways can regulate cell wall remodeling, the upregulation of drug efflux pumps, and other adaptive responses that allow the fungus to survive in the presence of the drug.
Caption: Key signaling pathways involved in fungal response to azole-induced stress.
Conclusion
Albaconazole is a potent, second-generation triazole with a broad spectrum of antifungal activity. Its mechanism of action, centered on the inhibition of ergosterol biosynthesis, is highly effective against a wide range of yeasts, molds, and dermatophytes. Extensive in vitro data, summarized herein, establish its superiority over older azoles against many clinically relevant species, including some drug-resistant strains. This in vitro potency is substantiated by robust efficacy in diverse and challenging animal models of both systemic and localized fungal infections. The detailed experimental protocols provide a framework for the continued evaluation of albaconazole and other novel antifungal candidates. Collectively, the data underscore albaconazole's potential as a valuable therapeutic option for the treatment of a variety of fungal diseases.
References
The Absence of Evidence: A Technical Review on the Purported Neuroprotectant Properties of Albaconazole
A comprehensive review of existing scientific literature reveals a notable absence of research into the neuroprotectant properties of albaconazole. This antifungal agent, while extensively studied for its efficacy against a broad spectrum of fungal pathogens, has not been the subject of investigation for potential therapeutic effects in neurodegenerative diseases. This whitepaper will detail the known pharmacology of albaconazole and highlight the current void in research regarding its neurological impact, a critical consideration for researchers, scientists, and drug development professionals.
Albaconazole is a third-generation triazole antifungal agent known for its potent inhibition of fungal lanosterol 14α-demethylase, a key enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1][2] This mechanism of action disrupts fungal cell membrane integrity, leading to fungistatic or fungicidal activity.[1][2] Clinical and preclinical studies have demonstrated its effectiveness against a variety of fungal infections, including those caused by Candida species, Aspergillus species, and dermatophytes.[1]
Despite a clear understanding of its antifungal mechanism, a thorough search of scientific databases and clinical trial registries for terms such as "albaconazole neuroprotection," "albaconazole neurodegenerative," and "albaconazole CNS effects" yielded no peer-reviewed articles or registered trials investigating its potential as a neuroprotectant. The available literature exclusively focuses on its antifungal characteristics, pharmacokinetics, and safety profile in the context of treating fungal diseases.
Current State of Knowledge: Antifungal Focus
Pharmacokinetic studies of albaconazole have shown that it achieves systemic distribution after oral administration. One study in a rabbit model of cryptococcal meningitis indicated that albaconazole penetrates the cerebrospinal fluid (CSF), with CSF concentrations reaching approximately 15% of those in the serum. While this demonstrates that the drug can cross the blood-brain barrier to some extent, the research was conducted strictly within the context of treating central nervous system fungal infections, and no assessment of neuroprotective or neurotoxic effects was reported.
The Unexplored Avenue of Neuroprotection
The exploration of existing drugs for new therapeutic indications, or drug repurposing, is a valuable strategy in pharmaceutical development. In the field of neurodegenerative diseases, researchers are actively investigating a wide range of compounds for potential neuroprotective effects. However, based on the available evidence, albaconazole has not been identified as a candidate for such repurposing efforts.
There are no published studies detailing any investigation into albaconazole's effect on key neurodegenerative pathways, such as:
-
Oxidative Stress: A common mechanism in neurodegenerative diseases.
-
Neuroinflammation: The role of microglial and astrocyte activation in disease progression.
-
Apoptosis: Programmed cell death of neurons.
-
Protein Aggregation: The formation of pathological protein deposits, such as amyloid-beta and tau.
-
Mitochondrial Dysfunction: The impairment of cellular energy production.
Due to the complete lack of research in this area, it is not possible to provide quantitative data, experimental protocols, or signaling pathway diagrams related to the neuroprotectant properties of albaconazole. The creation of such materials would be speculative and without a scientific basis.
Conclusion
For researchers, scientists, and drug development professionals, it is crucial to recognize that the neuroprotectant properties of albaconazole remain an entirely unexplored field. While its ability to penetrate the central nervous system to treat fungal infections is documented, there is no scientific evidence to suggest any therapeutic potential for neurodegenerative disorders. Future research could potentially explore this avenue; however, at present, any consideration of albaconazole for neuroprotection would be purely hypothetical. The scientific community's understanding of albaconazole is currently confined to its role as an antifungal agent.
References
Methodological & Application
Application Note & Protocol: A Robust LC-MS/MS Method for the Quantification of Albaconazole in Biological Matrices
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed methodology for the sensitive and selective quantification of Albaconazole in biological matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Albaconazole is a broad-spectrum triazole antifungal agent currently under investigation for various fungal infections.[1][2] This method is crucial for pharmacokinetic studies, therapeutic drug monitoring, and supporting drug development programs. The protocol outlines sample preparation, chromatographic separation, and mass spectrometric detection, along with method validation parameters presented in a clear, tabular format.
Introduction
Albaconazole is a potent inhibitor of fungal cytochrome P450 51A1 (CYP51A1), a key enzyme in ergosterol biosynthesis, which is an essential component of the fungal cell membrane.[3][4] Its efficacy against a wide range of fungal pathogens necessitates a reliable analytical method to measure its concentration in biological samples. LC-MS/MS offers high sensitivity and specificity, making it the gold standard for bioanalytical assays.[5] This application note describes a validated LC-MS/MS method for the determination of Albaconazole, adaptable for routine analysis in a research or clinical laboratory setting.
Physicochemical Properties of Albaconazole
| Property | Value | Reference |
| Molecular Formula | C₂₀H₁₆ClF₂N₅O₂ | |
| Molar Mass | 431.83 g/mol | |
| IUPAC Name | 7-chloro-3-[(2R,3R)-3-(2,4-difluorophenyl)-3-hydroxy-4-(1,2,4-triazol-1-yl)butan-2-yl]quinazolin-4-one |
Experimental Protocols
Sample Preparation
A simple protein precipitation method is employed for the extraction of Albaconazole from plasma or serum samples.
Materials:
-
Human plasma/serum samples
-
Albaconazole reference standard
-
Albaconazole-d5 (or other suitable deuterated analog) as internal standard (IS)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
Pipette 100 µL of plasma/serum sample into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the internal standard working solution (e.g., 1 µg/mL Albaconazole-d5 in methanol).
-
Add 300 µL of cold acetonitrile/methanol (1:1, v/v) to precipitate proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or HPLC vial.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase (Acetonitrile and 10 mM ammonium bicarbonate, 90:10 v/v).
-
Vortex for 30 seconds and inject into the LC-MS/MS system.
LC-MS/MS Instrumentation and Conditions
Liquid Chromatography (LC) System:
-
A UHPLC or HPLC system capable of delivering accurate gradients.
Mass Spectrometer (MS) System:
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Chromatographic Conditions:
| Parameter | Condition |
| Column | Chiralpak IG-3 (100 x 4.6 mm, 3 µm) or equivalent C18 column |
| Mobile Phase | A: 10 mM Ammonium Bicarbonate in WaterB: Acetonitrile |
| Gradient | Isocratic: 90% B |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | Ambient |
| Run Time | 5 minutes |
Mass Spectrometric Conditions:
| Parameter | Condition |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 4200 V |
| Gas Temperature | 300 °C |
| MRM Transitions | See Table below |
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Albaconazole | 432.0 | 391.0 | Optimized for instrument |
| Albaconazole-d5 (IS) | 437.0 | 396.0 | Optimized for instrument |
Note: The molecular ion for Albaconazole is observed at m/z 432.0, and the most stable fragment is at m/z 391.0. Collision energy should be optimized for the specific instrument used.
Method Validation Summary
The method was validated according to the International Council for Harmonisation (ICH) guidelines.
Quantitative Data Summary:
| Validation Parameter | Result |
| Linearity Range | 1.00 - 1000 ng/mL in plasma |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 1.00 ng/mL |
| Intra-day Precision (%RSD) | < 15% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy (% Bias) | Within ±15% |
| Recovery | > 85% |
| Matrix Effect | Minimal and compensated by IS |
Visualizations
Caption: Experimental workflow from sample preparation to data reporting.
Caption: Logical relationship of method validation experiments.
Conclusion
The described LC-MS/MS method provides a reliable and robust tool for the quantification of Albaconazole in biological matrices. Its high sensitivity, specificity, and throughput make it suitable for a wide range of applications in drug development and clinical research. The detailed protocol and validation data presented herein should enable researchers to readily implement this method in their laboratories.
References
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. Determination of Albendazole and Metabolites in Silkworm Bombyx mori Hemolymph by Ultrafast Liquid Chromatography Tandem Triple Quadrupole Mass Spectrometry | PLOS One [journals.plos.org]
- 3. Albaconazole | Antifungal | P450 | TargetMol [targetmol.com]
- 4. scispace.com [scispace.com]
- 5. Simultaneous Quantitation of Five Triazole Anti-fungal Agents by Paper Spray-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Chiral Separation of Albaconazole Enantiomers by High-Performance Liquid Chromatography
Abstract
This application note details a validated High-Performance Liquid Chromatography (HPLC) method for the enantioselective separation of Albaconazole, a potent triazole antifungal agent. The protocol outlines the use of a polysaccharide-based chiral stationary phase to achieve baseline resolution of the (+) and (-) enantiomers. This method is crucial for pharmacokinetic studies, quality control of bulk drug substance, and formulation development, as enantiomers of a chiral drug can exhibit different pharmacological and toxicological profiles.
Introduction
Albaconazole is a broad-spectrum antifungal drug belonging to the triazole class. It contains a chiral center, and its therapeutic activity is primarily associated with one of its enantiomers. Therefore, a reliable and robust analytical method to separate and quantify the individual enantiomers is essential for drug development and regulatory purposes. This document provides a detailed protocol for the chiral separation of Albaconazole enantiomers using HPLC with UV detection.
Experimental
-
HPLC System: Agilent 1260 Infinity II with a Diode Array Detector (DAD) or equivalent[1].
-
Chiral Column: RP Chiral Art Cellulose—SZ (250 × 4.6 mm, 5 µm)[1].
-
Solvents: HPLC grade Ethanol and Diethylamine (DEA).
-
Sample Preparation: Methanol for stock solution preparation.
A summary of the optimized chromatographic conditions for the enantiomeric separation of Albaconazole is presented in Table 1.
Table 1: HPLC Chromatographic Conditions for Albaconazole Enantiomer Separation
| Parameter | Condition |
| Stationary Phase | RP Chiral Art Cellulose—SZ (250 × 4.6 mm, 5 µm)[1] |
| Mobile Phase | Ethanol : Diethylamine (100 : 0.1, v/v)[1] |
| Elution Mode | Isocratic[1] |
| Flow Rate | 1.0 mL/minute |
| Column Temperature | Ambient |
| Injection Volume | 20 µL |
| Detection Wavelength | 240 nm |
| Total Run Time | 20 minutes |
Results and Discussion
Under the specified chromatographic conditions, baseline separation of the (+) and (-) enantiomers of Albaconazole was achieved. The retention times and linearity data are summarized in Table 2. The method demonstrates good linearity over the tested concentration range.
Table 2: Quantitative Data for Albaconazole Enantiomers
| Enantiomer | Retention Time (minutes) | Linearity Range (µg/mL) | Regression Equation | Correlation Coefficient (R²) |
| (+) Albaconazole | 6.952 | 10–110 | Y = 13,800X – 26,006 | 0.9975 |
| (-) Albaconazole | 9.955 | 10–110 | Y = 7,970.1X + 173,187 | 0.993 |
Protocol
-
Stock Solution (1000 µg/mL): Accurately weigh 10 mg of Albaconazole racemic standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions with concentrations ranging from 10 to 110 µg/mL by diluting the stock solution with the mobile phase.
-
Prepare sample solutions by accurately weighing the sample and dissolving it in methanol to achieve a concentration within the linearity range of the method.
-
Filter the final sample solution through a 0.45 µm syringe filter before injection.
Caption: Workflow for HPLC analysis of Albaconazole enantiomers.
Before sample analysis, perform a system suitability test by injecting a standard solution five times. The system is deemed suitable for use if the relative standard deviation (RSD) for the peak areas is less than 2.0%.
Conclusion
The described HPLC method provides a reliable and robust approach for the enantioselective separation and quantification of Albaconazole enantiomers. The method is specific, linear, and suitable for routine analysis in a quality control environment.
References
Application Notes and Protocols for Albaconazole-d3 in Pharmacokinetic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Albaconazole is a potent, broad-spectrum triazole antifungal agent.[1][2] In the pursuit of enhancing its therapeutic profile, deuterium-labeled analogs, such as Albaconazole-d3, are of significant interest in pharmacokinetic (PK) studies. The substitution of hydrogen with its stable, non-radioactive isotope, deuterium, can strategically modify a drug's metabolic fate. This alteration is primarily due to the kinetic isotope effect (KIE), where the stronger carbon-deuterium (C-D) bond is more resistant to enzymatic cleavage than a carbon-hydrogen (C-H) bond.[2][3] Consequently, deuteration can lead to a reduced rate of metabolism, potentially resulting in a longer half-life, increased systemic exposure, and a more favorable dosing regimen.[4]
These application notes provide a comprehensive overview and detailed protocols for conducting pharmacokinetic studies of this compound, comparing its profile to that of non-deuterated Albaconazole. While specific data for this compound is not publicly available, the following protocols are based on established methodologies for studying deuterated compounds and the known pharmacokinetic properties of Albaconazole.
Rationale for Deuteration of Albaconazole
The primary rationale for developing this compound is to improve its pharmacokinetic properties by reducing its rate of metabolic clearance. Albaconazole is known to be metabolized, with one of its primary metabolites being 6-hydroxyalbaconazole. By selectively replacing hydrogen atoms with deuterium at or near the sites of metabolism, the rate of this hydroxylation and other metabolic transformations can be slowed. This can potentially lead to:
-
Increased Half-Life (t½): A slower metabolic rate would result in the drug remaining in the system for a longer period.
-
Higher Maximum Plasma Concentration (Cmax) and Area Under the Curve (AUC): Reduced clearance can lead to greater overall drug exposure.
-
Reduced Dosing Frequency: A longer half-life may allow for less frequent administration, improving patient compliance.
-
Improved Safety Profile: By altering metabolic pathways, the formation of potentially undesirable metabolites could be minimized.
Data Presentation: Comparative Pharmacokinetics of Albaconazole and this compound (Hypothetical Data)
The following table summarizes key pharmacokinetic parameters that would be measured in a comparative study between Albaconazole and a hypothetical this compound. The values for Albaconazole are based on published clinical trial data, while the values for this compound are illustrative of potential improvements due to deuteration.
| Pharmacokinetic Parameter | Albaconazole (Reported Data) | This compound (Hypothetical) |
| Tmax (hours) | 2.5 - 22.5 | ~ 3.0 - 24.0 |
| Cmax (ng/mL) | 11,993.3 ± 2,413.85 (after 5 days, 400 mg every 8h) | Potentially higher |
| AUC (ng·h/mL) | Proportional to dose frequency | Potentially higher |
| t½ (hours) | Approximately 80 hours | Potentially longer |
| Metabolite Formation (e.g., 6-hydroxyalbaconazole) | Present | Potentially reduced |
Experimental Protocols
In Vitro Metabolic Stability Assay
Objective: To compare the rate of metabolism of Albaconazole and this compound in human liver microsomes.
Materials:
-
Albaconazole and this compound
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., G6P, G6PD, NADP+)
-
0.1 M Phosphate Buffer (pH 7.4)
-
Acetonitrile (ACN) for quenching
-
LC-MS/MS system
Protocol:
-
Prepare stock solutions of Albaconazole and this compound in a suitable solvent (e.g., DMSO).
-
In a microcentrifuge tube, pre-warm a mixture of HLM and phosphate buffer at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system and the test compound (Albaconazole or this compound).
-
Incubate the reaction mixture at 37°C.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding ice-cold acetonitrile.
-
Centrifuge the samples to pellet the protein.
-
Analyze the supernatant for the concentration of the parent compound using a validated LC-MS/MS method.
-
Calculate the in vitro half-life (t½) for each compound.
In Vivo Pharmacokinetic Study in a Rodent Model (e.g., Rats)
Objective: To determine and compare the in vivo pharmacokinetic profiles of Albaconazole and this compound following oral administration in rats.
Materials:
-
Albaconazole and this compound formulations for oral gavage
-
Sprague-Dawley rats (or other appropriate strain)
-
Oral gavage needles
-
Blood collection supplies (e.g., capillary tubes, EDTA tubes)
-
Centrifuge
-
LC-MS/MS system
Protocol:
-
Fast the rats overnight prior to dosing.
-
Administer a single oral dose of either Albaconazole or this compound to separate groups of rats.
-
Collect blood samples via tail vein or other appropriate method at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24, 48, 72, 96 hours) into EDTA-containing tubes.
-
Process the blood samples to separate the plasma by centrifugation.
-
Store plasma samples at -80°C until analysis.
-
Quantify the plasma concentrations of Albaconazole, this compound, and their primary metabolites using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t½) for each compound using appropriate software.
Visualizations
Caption: Experimental workflow for comparative pharmacokinetic studies.
Caption: Rationale and anticipated outcomes of Albaconazole deuteration.
References
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Albaconazole | Antifungal | P450 | TargetMol [targetmol.com]
- 4. CYP2J2 and CYP2C19 Are the Major Enzymes Responsible for Metabolism of Albendazole and Fenbendazole in Human Liver Microsomes and Recombinant P450 Assay Systems - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Albaconazole-d3 in Fungal Cell Culture
Introduction
Albaconazole is a broad-spectrum, second-generation triazole antifungal agent that exhibits potent activity against a wide range of pathogenic yeasts and molds. Like other azoles, its me[1][2]chanism of action involves the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (encoded by the ERG11 gene). This enzyme is a critical[2][3][4] component of the ergosterol biosynthesis pathway. Ergosterol is an essential sterol in the fungal cell membrane, analogous to cholesterol in mammalian cells, and is vital for maintaining membrane integrity, fluidity, and function. Inhibition of lanosterol 14α-demethylase leads to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterols, which disrupts membrane structure and function, ultimately inhibiting fungal growth.
Albaconazole-d3 is a stable, non-radioactive, isotope-labeled form of Albaconazole where three hydrogen atoms have been replaced with deuterium. This modification makes it an invaluable tool in pharmaceutical research, particularly in studies involving liquid chromatography-mass spectrometry (LC-MS/MS). Due to the kinetic isotope effect, deuterated compounds can exhibit altered metabolic profiles, often leading to increased metabolic stability. However, the primary application of this compound in a research setting is as an internal standard for the accurate quantification of the parent compound, Albaconazole, in complex biological matrices. Its near-identical chemical and physical properties to Albaconazole, but distinct mass, allow it to co-elute during chromatography and be distinguished by the mass spectrometer, correcting for variations in sample preparation and instrument response.
These application notes provide detailed protocols for utilizing Albaconazole and its deuterated form, this compound, in common in vitro fungal cell culture experiments, including the determination of Minimum Inhibitory Concentration (MIC) and a methodology for assessing metabolic stability.
Mechanism of Action: Azole Antifungals
Azole antifungals, including Albaconazole, specifically target the ergosterol biosynthesis pathway, which is essential for fungal cell membrane integrity. The key enzyme inhibited is lanosterol 14α-demethylase. Disruption of this step depletes ergosterol and causes the buildup of toxic sterol intermediates, leading to fungistatic or fungicidal effects.
Experimental Protocols
Protocol for Antifungal Susceptibility Testing: Broth Microdilution MIC Assay
This protocol details the determination of the Minimum Inhibitory Concentration (MIC) of Albaconazole against a fungal isolate, following harmonized standards. The MIC is the lowest drug concentration that inhibits visible fungal growth.
Materials:
-
Albaconazole
-
DMSO (Dimethyl sulfoxide)
-
RPMI 1640 medium with L-glutamine, without sodium bicarbonate
-
MOPS (3-(N-morpholino)propanesulfonic acid) buffer
-
Sterile 0.85% saline
-
Sterile, flat-bottom 96-well microtiter plates
-
Fungal isolate (e.g., Candida albicans)
-
0.5 McFarland turbidity standard
-
Spectrophotometer or microplate reader
-
Sterile distilled water, pipettes, and tubes
Procedure:
-
Preparation of 2X RPMI-MOPS Medium:
-
Dissolve 10.4 g of RPMI 1640 powder and 34.53 g of MOPS powder in ~900 mL of sterile distilled water.
-
Adjust the pH to 7.0 ± 0.1 at 25°C using 1N NaOH.
-
Add sterile distilled water to a final volume of 1 L.
-
Sterilize by filtration through a 0.22 µm filter. Store at 2-8°C.
-
-
Preparation of Albaconazole Stock Solution:
-
Accurately weigh Albaconazole powder and dissolve in DMSO to create a concentrated stock solution (e.g., 1600 µg/mL).
-
Store the stock solution in small aliquots at -20°C or lower.
-
-
Preparation of Fungal Inoculum:
-
Subculture the fungal isolate on a suitable agar plate (e.g., Sabouraud Dextrose Agar) and incubate for 24-48 hours.
-
Harvest mature colonies and suspend them in 5 mL of sterile 0.85% saline.
-
Vortex for 15-20 seconds to create a homogenous suspension.
-
Adjust the suspension's turbidity to match a 0.5 McFarland standard (~1-5 x 10⁶ CFU/mL).
-
Dilute this adjusted suspension 1:1000 in the prepared RPMI-MOPS medium to achieve a final working inoculum concentration of 1-5 x 10³ CFU/mL.
-
-
Plate Preparation and Drug Dilution:
-
Perform serial twofold dilutions of the Albaconazole stock solution in RPMI-MOPS medium in a separate plate or tubes to create working solutions that are twice the desired final concentrations (e.g., from 32 µg/mL down to 0.0625 µg/mL).
-
In a sterile 96-well plate, add 100 µL of each 2X drug dilution to the appropriate wells.
-
Add 100 µL of drug-free RPMI-MOPS medium to the growth control wells.
-
Add 200 µL of uninoculated, drug-free medium to the sterility control wells.
-
-
Inoculation and Incubation:
-
Add 100 µL of the standardized fungal inoculum to each well, except for the sterility control wells. This brings the final volume in each test well to 200 µL and dilutes the drug concentrations to their final 1X values.
-
Incubate the plate at 35°C for 24-48 hours in a humidified chamber.
-
-
Reading and Interpreting the MIC:
-
Visual Reading: The MIC is the lowest concentration of Albaconazole that causes a prominent decrease in turbidity (typically ≥50% reduction in growth) compared to the drug-free growth control well.
-
Spectrophotometric Reading: Measure the optical density (OD) at 530 nm using a microplate reader. Calculate the percentage of growth inhibition for each well relative to the growth control. The MIC₅₀ is the concentration that shows ≥50% growth inhibition.
-
Protocol for In Vitro Metabolic Stability Assay using Fungal Culture and LC-MS/MS
This protocol describes a method to assess the metabolic stability of Albaconazole in a fungal culture. This compound is used as an internal standard during the analytical phase to ensure accurate quantification.
Materials:
-
Albaconazole and this compound
-
Actively growing fungal culture (e.g., Aspergillus fumigatus or Candida albicans in a suitable broth)
-
Cold acetonitrile with 0.1% formic acid (Quenching solution)
-
Validated LC-MS/MS system
-
Centrifuge, vortex mixer, and appropriate vials
Procedure:
-
Incubation:
-
Prepare a fungal culture at a defined cell density in a suitable liquid medium.
-
Add Albaconazole to the culture to a final concentration relevant to its MIC (e.g., 1 µM).
-
Incubate the culture under appropriate growth conditions (e.g., 35°C with shaking).
-
-
Time-Point Sampling:
-
At specified time points (e.g., 0, 30, 60, 120, and 240 minutes), withdraw an aliquot (e.g., 100 µL) of the culture mixture.
-
-
Quenching and Sample Preparation:
-
Immediately add the culture aliquot to a tube containing a larger volume of cold quenching solution (e.g., 400 µL of acetonitrile). This stops all enzymatic activity and precipitates proteins.
-
Spike the quenched sample with a known concentration of this compound internal standard (e.g., 10 µL of a 10 µM stock). The internal standard is added after quenching to avoid its metabolism by the culture.
-
Vortex the samples thoroughly and centrifuge at high speed (e.g., 14,000 x g for 10 minutes) to pellet cell debris and precipitated proteins.
-
Carefully transfer the supernatant to a new 96-well plate or autosampler vials for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the amount of remaining Albaconazole at each time point by comparing its peak area to that of the this compound internal standard.
-
The percentage of Albaconazole remaining at each time point is calculated relative to the amount present at time zero.
-
Data Presentation
Quantitative data from the experiments should be summarized in clear, structured tables for easy comparison and interpretation.
Table 1: Minimum Inhibitory Concentration (MIC) of Albaconazole against Pathogenic Fungi
| Fungal Isolate | Strain ID | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Candida albicans | ATCC 90028 | 0.015 | 0.03 |
| Candida glabrata | FLC-R 123 | 0.25 | 0.5 |
| Aspergillus fumigatus | AF293 | 0.125 | 0.25 |
| Cryptococcus neoformans | H99 | 0.06 | 0.125 |
| Data are hypothetical and for illustrative purposes only. MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit 50% and 90% of fungal growth, respectively. |
Table 2: In Vitro Metabolic Stability of Albaconazole in Fungal Culture
| Time Point (minutes) | Mean Albaconazole Concentration (ng/mL) | Standard Deviation | % Parent Compound Remaining |
| 0 | 101.2 | 4.5 | 100.0% |
| 30 | 85.7 | 3.9 | 84.7% |
| 60 | 68.3 | 3.1 | 67.5% |
| 120 | 45.1 | 2.8 | 44.6% |
| 240 | 19.8 | 1.9 | 19.6% |
| Data are hypothetical and for illustrative purposes only. The percentage remaining is calculated relative to the concentration at Time 0. |
References
Application Notes and Protocols for Albaconazole-d3 in In-Vivo Animal Model Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of Albaconazole and its deuterated analog, Albaconazole-d3, in preclinical in-vivo animal model studies. The protocols detailed herein cover the mechanism of action, formulation, administration, and methods for assessing pharmacokinetic profiles and therapeutic efficacy.
Introduction to Albaconazole
Albaconazole is a broad-spectrum, orally bioavailable triazole antifungal agent.[1][2][3] It has demonstrated significant in-vitro and in-vivo activity against a wide range of pathogenic fungi, including yeasts and filamentous fungi.[1][2] Albaconazole has shown efficacy in animal models of systemic candidiasis, aspergillosis, cryptococcosis, and scedosporiosis.
Mechanism of Action
Like other triazole antifungals, Albaconazole's primary mechanism of action is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (encoded by the ERG11 gene). This enzyme is a critical component of the ergosterol biosynthesis pathway. Inhibition of this enzyme leads to a depletion of ergosterol, an essential component of the fungal cell membrane, and an accumulation of toxic 14-α-methylated sterols. This disruption of membrane integrity ultimately inhibits fungal growth and replication.
Caption: Mechanism of action of Albaconazole in inhibiting fungal ergosterol biosynthesis.
Quantitative Data Summary
The following tables summarize the available quantitative data for Albaconazole from in-vivo animal studies.
Table 1: In-Vivo Efficacy of Albaconazole in a Rabbit Model of Disseminated Scedosporium prolificans Infection
| Dosage (mg/kg/day) | Survival Rate | Fungal Burden Reduction (Compared to Control) | Reference |
| 15 | Similar to control | Lower tissue burden | |
| 25 | 50% | Lower tissue burden | |
| 50 | 100% | Significant reduction in spleen, kidneys, liver, lungs, and brain. Undetectable in liver, spleen, and lungs. | |
| Amphotericin B (0.8) | 50% | Significant reduction in liver and spleen. |
Table 2: Pharmacokinetic Parameters of Albaconazole in Rabbits (Cryptococcal Meningitis Model)
| Dosage (mg/kg/day) | Cmax (Serum, µg/mL) | Concentration at 24h (Serum, µg/mL) | Cmax (CSF, µg/mL) | CSF Penetration | Reference |
| 80 | 4.14 | 3.99 | 0.62 | ~15% | |
| 20 | 3.59 | 0.81 | Not Detected | - | |
| 5 | 1.18 | Not Determined | Not Detected | - |
Experimental Protocols
The following protocols provide detailed methodologies for in-vivo studies involving Albaconazole.
Albaconazole Formulation for Oral Administration
Objective: To prepare a homogenous suspension of Albaconazole for oral gavage in animal models.
Materials:
-
Albaconazole powder
-
Vehicle:
-
For Rabbits: Sterile 0.2% (w/v) carboxymethyl cellulose with 1% (v/v) Tween 80 in sterile water.
-
For Mice (recommended): 10% DMSO, 40% PEG300, 5% Tween-80, and 45% sterile saline.
-
-
Sterile tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required amount of Albaconazole based on the desired dose and the number of animals.
-
Weigh the Albaconazole powder accurately.
-
In a sterile tube, add the vehicle components in the specified proportions.
-
Gradually add the Albaconazole powder to the vehicle while vortexing to ensure a fine suspension.
-
Continue to vortex for 5-10 minutes until a homogenous suspension is achieved. For compounds that are difficult to suspend, brief sonication may be applied.
-
Prepare the formulation fresh daily before administration.
In-Vivo Efficacy Study Workflow (Murine Model of Systemic Candidiasis)
This protocol outlines a typical workflow for assessing the efficacy of Albaconazole in a mouse model of systemic Candida albicans infection.
Caption: Experimental workflow for an in-vivo efficacy study of Albaconazole.
Detailed Protocol:
-
Infection: Immunocompromised mice (e.g., neutropenic) are infected with a standardized inoculum of C. albicans via the lateral tail vein.
-
Grouping: Animals are randomly assigned to treatment and control groups (e.g., n=8-10 per group).
-
Treatment:
-
Treatment is initiated at a specified time post-infection (e.g., 1 hour).
-
The treatment group receives the Albaconazole formulation via oral gavage at the desired dose (e.g., 15 mg/kg).
-
The control group receives the vehicle only.
-
Treatment is administered daily for a defined period (e.g., 5 consecutive days).
-
-
Monitoring: Animals are monitored daily for survival, body weight, and clinical signs of illness.
-
Endpoint and Fungal Burden Quantification:
-
At a predetermined endpoint (e.g., 24-48 hours after the last dose), animals are euthanized.
-
Target organs (e.g., kidneys, brain) are aseptically harvested.
-
Organs are weighed and homogenized in sterile saline.
-
Serial dilutions of the homogenates are plated on appropriate fungal growth media (e.g., Sabouraud Dextrose Agar).
-
Plates are incubated, and colony-forming units (CFUs) are counted to determine the fungal burden per gram of tissue.
-
-
Data Analysis: Survival curves are analyzed using the Log-rank test, and differences in fungal burden between groups are assessed using appropriate statistical tests (e.g., Mann-Whitney U test).
Pharmacokinetic Study and Bioanalysis
Objective: To determine the pharmacokinetic profile of Albaconazole in an animal model and quantify its concentration in plasma samples using LC-MS/MS with this compound as an internal standard.
3.3.1. Sample Collection Workflow
Caption: Workflow for blood sample collection in a pharmacokinetic study.
3.3.2. Protocol for Plasma Sample Preparation and LC-MS/MS Analysis
Rationale for this compound: this compound is a stable isotope-labeled version of Albaconazole. It is an ideal internal standard for LC-MS/MS analysis as it has nearly identical chemical and physical properties to Albaconazole, ensuring it behaves similarly during sample extraction and ionization, thus correcting for any variability and improving the accuracy and precision of quantification.
Materials:
-
Plasma samples
-
This compound (internal standard solution)
-
Acetonitrile (ACN)
-
Methanol (MeOH)
-
Formic acid
-
Water (LC-MS grade)
-
Microcentrifuge tubes
-
LC-MS/MS system with an electrospray ionization (ESI) source
Procedure:
-
Sample Preparation (Protein Precipitation):
-
Thaw plasma samples on ice.
-
In a microcentrifuge tube, add 50 µL of plasma.
-
Add a fixed amount of this compound internal standard solution.
-
Add 150 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or HPLC vial for analysis.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC) Conditions (Representative):
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analyte, followed by a re-equilibration step.
-
Flow Rate: 0.3-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Albaconazole: The precursor ion is m/z 432.0, and a prominent product ion is m/z 391.0. The transition to monitor would be 432.0 -> 391.0 .
-
This compound: The precursor ion will be shifted by the number of deuterium atoms. Assuming three deuterium atoms, the precursor ion would be m/z 435.0. The fragmentation pattern should be similar, so a logical transition to monitor would be 435.0 -> 394.0 (or 391.0, depending on the position of the deuterium atoms).
-
-
-
-
Data Analysis:
-
Generate a calibration curve using known concentrations of Albaconazole spiked into blank plasma.
-
Calculate the peak area ratio of Albaconazole to this compound for all samples and standards.
-
Quantify the concentration of Albaconazole in the unknown samples by interpolating from the calibration curve.
-
Use the concentration-time data to calculate pharmacokinetic parameters such as Cmax, Tmax, and AUC.
-
Conclusion
These application notes and protocols provide a framework for conducting robust in-vivo studies with Albaconazole. The use of this compound as an internal standard is critical for accurate bioanalytical quantification, which underpins reliable pharmacokinetic and pharmacodynamic assessments. Researchers should adapt these protocols as necessary for their specific animal models and experimental objectives, ensuring all procedures are in accordance with institutional animal care and use guidelines.
References
- 1. ssi.shimadzu.com [ssi.shimadzu.com]
- 2. Triazole Antifungal Quantification for Therapeutic Drug Monitoring in Serum by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Posaconazole, Voriconazole, Itraconazole, and Hydroxyitraconazole. | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
Application Note: Quantitative Determination of Albaconazole in Human Plasma by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a detailed protocol for the sensitive and selective quantification of albaconazole in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The described method is crucial for pharmacokinetic studies, therapeutic drug monitoring, and supporting drug development programs for this novel triazole antifungal agent. The protocol outlines procedures for sample preparation, chromatographic separation, and mass spectrometric detection. Additionally, comprehensive tables summarizing the method's validation parameters, including linearity, accuracy, and precision, are provided for clear assessment of its performance.
Introduction
Albaconazole is a broad-spectrum, orally active triazole antifungal agent under investigation for the treatment of various fungal infections, including onychomycosis and vulvovaginal candidiasis[1]. Accurate determination of albaconazole concentrations in biological matrices is essential for evaluating its pharmacokinetic profile, ensuring therapeutic efficacy, and monitoring patient safety[2][3]. This document provides a robust LC-MS/MS method for the quantitation of albaconazole in human plasma, adaptable for high-throughput analysis in a research setting.
Experimental
Materials and Reagents
-
Albaconazole reference standard
-
Albaconazole-d5 (internal standard, IS)
-
HPLC-grade acetonitrile, methanol, and water
-
Ammonium bicarbonate
-
Human plasma (drug-free)
Instrumentation
-
Liquid chromatograph (LC) system capable of gradient elution
-
Tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source
Chromatographic Conditions
A validated LC-MS/MS method for the chiral separation of albaconazole enantiomers has been reported, providing a basis for the chromatographic conditions outlined below[4][5].
| Parameter | Condition |
| Column | Chiralpak IG-3 (100 x 4.6 mm, 3 µm) or equivalent |
| Mobile Phase A | 10 mM Ammonium Bicarbonate in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 90:10 (v/v) Acetonitrile and 10 mM ammonium bicarbonate |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | Ambient |
| Run Time | Approximately 5 minutes |
Mass Spectrometric Conditions
The mass spectrometer should be operated in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM) to ensure high selectivity and sensitivity.
| Parameter | Condition |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transition (Albaconazole) | m/z 432.0 → 391.0 |
| MRM Transition (Albaconazole-d5 IS) | To be determined based on the specific deuterated standard |
| Dwell Time | 100 ms |
| Collision Energy (CE) | Optimized for the specific instrument |
| Declustering Potential (DP) | Optimized for the specific instrument |
Experimental Workflow
Detailed Protocols
Preparation of Stock and Working Solutions
-
Albaconazole Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of albaconazole reference standard in methanol.
-
Internal Standard Stock Solution (1 mg/mL): Prepare a stock solution of albaconazole-d5 in methanol.
-
Working Solutions: Prepare serial dilutions of the albaconazole stock solution in a 50:50 methanol:water mixture to create calibration standards and quality control (QC) samples. The internal standard working solution should be prepared by diluting the stock solution to an appropriate concentration (e.g., 100 ng/mL) in acetonitrile.
Sample Preparation: Protein Precipitation
-
Label microcentrifuge tubes for each standard, QC, and unknown plasma sample.
-
To 100 µL of plasma in each tube, add 20 µL of the internal standard working solution.
-
Vortex briefly to mix.
-
Add 300 µL of cold acetonitrile (the precipitating agent containing the IS) to each tube.
-
Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.
-
Inject the prepared samples into the LC-MS/MS system.
Method Validation Summary
The following tables summarize the validation parameters for a representative LC-MS/MS method for albaconazole quantification in plasma. These values are based on published data and serve as a guideline for expected method performance.
Table 1: Linearity and Range
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |
| Albaconazole | 1.00 - 1000 | > 0.99 |
Table 2: Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Accuracy (% Bias) | Precision (% CV) |
| LLOQ | 1.00 | -5.6 to 4.3 | 3.1 to 5.1 |
| Low QC | 3.00 | Within ±15% | < 15% |
| Mid QC | 500 | Within ±15% | < 15% |
| High QC | 800 | Within ±15% | < 15% |
Discussion
The presented LC-MS/MS method provides a reliable and robust approach for the quantitative analysis of albaconazole in human plasma. The protein precipitation sample preparation method is simple, fast, and suitable for high-throughput applications. The chromatographic and mass spectrometric conditions are optimized for the selective and sensitive detection of albaconazole.
The method demonstrates excellent linearity over a clinically relevant concentration range and meets the stringent requirements for accuracy and precision as per regulatory guidelines. The use of a stable isotope-labeled internal standard (albaconazole-d5) is highly recommended to compensate for any variability in sample preparation and instrument response, thereby ensuring the highest quality of quantitative data.
Conclusion
This application note provides a comprehensive and detailed protocol for the quantitation of albaconazole in human plasma by LC-MS/MS. The method is well-suited for researchers, scientists, and drug development professionals involved in the study of this promising antifungal agent. The provided workflow, protocols, and validation data serve as a valuable resource for establishing and implementing this bioanalytical method in a laboratory setting.
References
- 1. agilent.com [agilent.com]
- 2. New sample preparation approach for mass spectrometry-based profiling of plasma results in improved coverage of metabolome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. japsonline.com [japsonline.com]
- 5. Plasma deproteinization by precipitation and filtration in the 96-well format - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Detection of Albaconazole and its Primary Metabolite by LC-MS/MS
Introduction Albaconazole is a novel, broad-spectrum oral triazole antifungal agent developed for treating various fungal infections[1]. Like many pharmaceuticals, it is metabolized in the body, and understanding the concentration of the parent drug and its metabolites is crucial for pharmacokinetic studies, dose optimization, and assessing drug safety and efficacy. The primary metabolite identified in human studies is 6-hydroxyalbaconazole[2]. This document provides a detailed protocol for the simultaneous quantification of albaconazole and 6-hydroxyalbaconazole in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique[3][4].
Principle The method involves the extraction of albaconazole and its metabolite, 6-hydroxyalbaconazole, from a plasma matrix, followed by chromatographic separation and quantification using tandem mass spectrometry. An internal standard (IS), such as albaconazole-d5, is used to ensure accuracy and precision throughout the sample preparation and analysis process[2]. The analytes are separated on a reverse-phase C18 column and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity for quantitative analysis.
Metabolic Pathway of Albaconazole
Although a comprehensive metabolic map for albaconazole is not publicly detailed, its metabolism is known to involve hepatic cytochrome P450 (CYP450) enzymes, a common pathway for azole antifungals. The primary biotransformation is the hydroxylation of the parent compound to form 6-hydroxyalbaconazole.
References
- 1. researchgate.net [researchgate.net]
- 2. A Phase 1, randomized, open-label crossover study to evaluate the safety and pharmacokinetics of 400 mg albaconazole administered to healthy participants as a tablet formulation versus a capsule formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simultaneous Quantification of Seven Antifungal Agents in Human Serum Using Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A high-throughput LC-MS/MS method for the quantitation of posaconazole in human plasma: Implementing fused core silica liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Albaconazole-d3 Signal Intensity in Mass Spectrometry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the signal intensity of Albaconazole-d3 in mass spectrometry experiments.
Frequently Asked Questions (FAQs)
Q1: What are the expected precursor and product ions for this compound in positive ion mode ESI-MS/MS?
A1: For Albaconazole, the protonated molecule [M+H]+ is observed at m/z 432.0.[1] The most stable and intense product ion is typically m/z 391.0.[1] For this compound, the expected precursor ion would be the protonated molecule [M+d3+H]+ at m/z 435.3. The corresponding product ion would likely be m/z 394.3, assuming the deuterium atoms are not lost during fragmentation. It is also possible to monitor the transition to m/z 391.3 if the deuterium atoms are on a part of the molecule that is lost during fragmentation. It is recommended to confirm these transitions by infusing a standard solution of this compound.
Q2: I am observing a weak or no signal for this compound. What are the common causes?
A2: Low signal intensity for deuterated internal standards can stem from several factors:
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Incorrect Mass Spectrometer Settings: The instrument may not be optimized for this compound. This includes incorrect precursor/product ion selection, suboptimal source parameters (e.g., capillary voltage, gas flows, temperature), and inappropriate collision energy.
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Sample Preparation Issues: Inefficient extraction, incomplete protein precipitation, or the presence of interfering substances in the sample matrix can suppress the signal.[2][3]
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Matrix Effects: Co-eluting compounds from the sample matrix can suppress the ionization of this compound in the electrospray source.[4]
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Chromatographic Problems: Poor peak shape, co-elution with interfering compounds, or inadequate retention on the analytical column can lead to a diminished signal.
-
Deuterium Exchange: If the deuterium atoms are on exchangeable sites (e.g., -OH, -NH), they can be replaced by hydrogen atoms from the solvent, leading to a loss of the deuterated signal.
Q3: How can I troubleshoot poor signal intensity for this compound?
A3: A systematic approach is crucial for troubleshooting. The following workflow can help identify and resolve the issue.
Caption: A logical workflow for troubleshooting low this compound signal intensity.
Troubleshooting Guides
Guide 1: Mass Spectrometer Parameter Optimization
Issue: Suboptimal signal intensity due to incorrect mass spectrometer settings.
Solution: Systematically optimize the MS parameters by infusing a standard solution of this compound.
Experimental Protocol: Direct Infusion Analysis
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Prepare a Standard Solution: Prepare a 1 µg/mL solution of this compound in a solvent compatible with your mobile phase (e.g., 50:50 acetonitrile:water).
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Infuse the Standard: Infuse the solution directly into the mass spectrometer at a constant flow rate (e.g., 10 µL/min) using a syringe pump.
-
Optimize Source Parameters:
-
Capillary Voltage: Vary the voltage to find the optimal value that maximizes the precursor ion signal.
-
Gas Flows: Adjust the nebulizer and drying gas flows to ensure efficient desolvation.
-
Source Temperature: Optimize the source temperature for stable and efficient ionization.
-
-
Optimize Collision Energy: While monitoring the precursor ion (m/z 435.3), ramp the collision energy to find the value that produces the most intense and stable product ion (e.g., m/z 394.3).
Table 1: Recommended Starting MS Parameters for this compound
| Parameter | Recommended Value |
| Ionization Mode | Positive Electrospray (ESI+) |
| Precursor Ion (Q1) | m/z 435.3 |
| Product Ion (Q3) | m/z 394.3 (primary), 391.3 (secondary) |
| Capillary Voltage | 3.5 - 4.5 kV |
| Nebulizer Gas | 30 - 50 psi |
| Drying Gas Flow | 8 - 12 L/min |
| Drying Gas Temp | 300 - 350 °C |
| Collision Energy | 20 - 40 eV (to be optimized) |
Note: These are starting points and should be optimized for your specific instrument.
Guide 2: Addressing Matrix Effects
Issue: Signal suppression or enhancement due to co-eluting matrix components.
Solution: Evaluate and mitigate matrix effects through sample preparation and chromatographic adjustments.
Experimental Protocol: Post-Column Infusion
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Setup: Infuse a constant flow of this compound standard solution post-column.
-
Injection: Inject a blank matrix extract (a sample prepared without the analyte or internal standard).
-
Analysis: Monitor the this compound signal. A dip in the signal at a specific retention time indicates ion suppression, while a rise indicates enhancement.
Caption: Strategies for mitigating matrix effects in LC-MS analysis.
Table 2: Sample Preparation and Chromatographic Strategies to Reduce Matrix Effects
| Strategy | Description |
| Sample Preparation | |
| Protein Precipitation | Use organic solvents like acetonitrile or methanol to precipitate proteins. Methanol with 0.1% formic acid can be effective. |
| Solid-Phase Extraction (SPE) | Employ SPE cartridges to selectively isolate this compound and remove interfering matrix components. |
| Liquid-Liquid Extraction (LLE) | Use an immiscible solvent to extract the analyte from the sample matrix. |
| Chromatography | |
| Mobile Phase Modification | Adjust the mobile phase composition (e.g., organic solvent ratio, pH) to improve separation from matrix interferences. A common mobile phase for Albaconazole is Acetonitrile and 10 mM ammonium bicarbonate (90:10 v/v). |
| Gradient Optimization | Modify the gradient slope to better resolve the analyte from co-eluting compounds. |
| Column Selection | Try a different column chemistry (e.g., C18, phenyl-hexyl) to alter selectivity. |
Guide 3: Investigating Isotopic Instability (H/D Exchange)
Issue: Gradual loss of signal due to the exchange of deuterium atoms with hydrogen from the solvent.
Solution: Assess the stability of the deuterated standard under your experimental conditions.
Experimental Protocol: Stability Assessment
-
Incubation: Prepare solutions of this compound in your sample matrix and mobile phase.
-
Time Points: Analyze the solutions at different time points (e.g., 0, 2, 4, 8, and 24 hours) while keeping them under the same conditions as your typical sample queue.
-
Analysis: Monitor the signal intensity of this compound. A significant decrease in signal over time suggests isotopic exchange.
Table 3: Best Practices to Minimize Isotopic Exchange
| Best Practice | Rationale |
| pH Control | Avoid highly acidic or basic conditions in your sample preparation and mobile phase, as these can catalyze H/D exchange. |
| Temperature Control | Keep samples and standards at low temperatures (e.g., 4°C in the autosampler) to slow down the exchange rate. |
| Solvent Choice | If possible, use aprotic solvents during sample preparation steps where the standard is exposed for extended periods. |
| Standard Selection | When possible, use standards where deuterium atoms are located on stable, non-exchangeable positions (e.g., aromatic rings). |
References
- 1. japsonline.com [japsonline.com]
- 2. Simultaneous Quantification of Seven Antifungal Agents in Human Serum Using Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ultra-Performance Liquid Chromatography Mass Spectrometry and Sensitive Bioassay Methods for Quantification of Posaconazole Plasma Concentrations after Oral Dosing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Technical Support Center: Albaconazole Chromatographic Resolution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering poor chromatographic resolution during the analysis of Albaconazole.
Frequently Asked Questions (FAQs)
Q1: What are the typical chromatographic methods for Albaconazole analysis?
A1: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common method for Albaconazole analysis. Chiral HPLC methods are employed for the separation of its enantiomers. Key components of these methods include a C18 column as the stationary phase and a mobile phase typically consisting of a mixture of an organic solvent (like acetonitrile or methanol) and a buffer (such as ammonium acetate or phosphate buffer).[1][2][3]
Q2: What are the common causes of poor resolution in Albaconazole chromatography?
A2: Poor resolution in Albaconazole chromatography, manifesting as peak tailing, peak splitting, or inadequate separation, can stem from several factors. These include suboptimal mobile phase composition (pH, organic solvent ratio), issues with the stationary phase (column degradation, contamination), improper sample preparation, and inappropriate HPLC system parameters (flow rate, temperature).[4][5]
Q3: How do the physicochemical properties of Albaconazole affect its chromatography?
A3: Albaconazole is a triazole antifungal agent. Its chemical structure, containing basic nitrogen atoms, can lead to interactions with residual silanol groups on the silica-based stationary phase, causing peak tailing. Understanding its pKa is crucial for selecting the appropriate mobile phase pH to ensure the analyte is in a single ionic state.
Troubleshooting Guides
Issue 1: Peak Tailing
Question: My Albaconazole peak is showing significant tailing. What are the potential causes and how can I fix it?
Answer: Peak tailing for Albaconazole is often due to secondary interactions with the stationary phase or issues with the mobile phase. Here’s a step-by-step troubleshooting guide:
Troubleshooting Workflow for Peak Tailing
Caption: Troubleshooting workflow for Albaconazole peak tailing.
Detailed Steps:
-
Mobile Phase pH Adjustment: Albaconazole has basic properties. A low mobile phase pH (e.g., 2.5-4.0) can suppress the ionization of silanol groups on the stationary phase, minimizing secondary interactions.
-
Increase Buffer Concentration: A higher buffer concentration can also help to mask residual silanol groups.
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Use an End-capped Column: Modern, well-end-capped C18 columns are designed to have minimal accessible silanol groups, which can significantly reduce peak tailing for basic compounds like Albaconazole.
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Add a Mobile Phase Modifier: In some cases, adding a small amount of a basic modifier like diethylamine (DEA) to the mobile phase can competitively bind to the active silanol sites and improve peak shape. For chiral separations of Albaconazole enantiomers, a mobile phase of ethanol and DEA (100:0.1% v/v) has been used.
Issue 2: Peak Splitting
Question: My Albaconazole peak is split into two or has a significant shoulder. What could be the cause?
Answer: Peak splitting can be caused by several factors, from column issues to sample preparation problems.
Troubleshooting Workflow for Peak Splitting
Caption: Troubleshooting workflow for Albaconazole peak splitting.
Detailed Steps:
-
Column Inlet Frit Blockage: Particulate matter from the sample or mobile phase can block the inlet frit, causing a distorted flow path and peak splitting. Try reverse flushing the column or replacing the frit.
-
Column Void: A void at the head of the column can cause the sample to spread unevenly, leading to a split peak. This often requires repacking or replacing the column.
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Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion. It is best to dissolve the sample in the initial mobile phase or a weaker solvent.
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Co-eluting Impurity: The split peak might be two closely eluting compounds. To investigate this, try altering the mobile phase composition or gradient to see if the two peaks can be fully resolved.
Issue 3: Insufficient Resolution Between Albaconazole and Other Components
Question: I am not getting baseline separation between Albaconazole and another peak. How can I improve the resolution?
Answer: Improving resolution requires optimizing the chromatographic conditions to increase the separation between the peaks.
Factors Affecting Chromatographic Resolution
Caption: Key parameters influencing chromatographic resolution.
Detailed Steps:
-
Optimize Mobile Phase Composition:
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Organic Solvent Percentage: Decrease the percentage of the organic solvent (e.g., acetonitrile) in the mobile phase to increase the retention time and potentially improve separation.
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pH Adjustment: Small changes in the mobile phase pH can alter the retention times of ionizable compounds differently, leading to better resolution.
-
-
Reduce Flow Rate: Lowering the flow rate can increase the efficiency of the separation and improve resolution, although it will increase the run time.
-
Adjust Column Temperature: Changing the column temperature can affect the selectivity of the separation. Try analyzing at a different temperature (e.g., 30°C, 40°C).
-
Change Stationary Phase: If the above steps do not provide sufficient resolution, consider trying a column with a different stationary phase chemistry (e.g., a phenyl-hexyl column instead of a C18).
Experimental Protocols & Data
Example HPLC Method for Albaconazole Enantiomer Separation
This protocol is based on a published method for the chiral separation of Albaconazole.
| Parameter | Value |
| Stationary Phase | Chiralpak IG-3 (250 x 4.6 mm, 5 µm) |
| Mobile Phase | Ethanol: Diethylamine (100:0.1 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 240 nm |
| Column Temperature | Ambient |
| Injection Volume | 10 µL |
System Suitability Parameters
System suitability tests are essential to ensure the chromatographic system is performing adequately.
| Parameter | Typical Acceptance Criteria |
| Tailing Factor (Asymmetry) | 0.8 - 1.5 |
| Theoretical Plates (N) | > 2000 |
| Resolution (Rs) | > 1.5 |
| Relative Standard Deviation (RSD) of Peak Area | < 2.0% |
References
Technical Support Center: Albaconazole-d3 Stability in Biological Samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering stability issues with Albaconazole-d3 in biological samples.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in bioanalysis?
This compound is a stable isotope-labeled version of Albaconazole, a triazole antifungal agent. In quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS/MS) assays, this compound is used as an internal standard (IS). Because it is chemically almost identical to Albaconazole, it co-elutes during chromatography and experiences similar ionization effects in the mass spectrometer. This allows for accurate correction of variations that can occur during sample preparation and analysis, leading to more precise and reliable quantification of Albaconazole in biological matrices.
Q2: What are the most common stability issues observed with deuterated internal standards like this compound?
The most common stability issues with deuterated internal standards include:
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Back-exchange: Deuterium atoms on the internal standard can be replaced by hydrogen atoms from the surrounding solvent or biological matrix. This is more likely to occur if the deuterium labels are in chemically labile positions.
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Metabolic Instability: The deuterated internal standard can undergo metabolism by enzymes present in the biological sample. This can lead to the formation of metabolites and a decrease in the concentration of the intact internal standard. For this compound, a primary metabolic pathway is hydroxylation to form 6-Hydroxy Albaconazole.[1]
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In-source Fragmentation/Cross-talk: The deuterated internal standard can lose a deuterium atom in the ion source of the mass spectrometer, leading to a signal that interferes with the quantification of the unlabeled analyte.
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Presence of Unlabeled Analyte: The deuterated internal standard may contain a small amount of the unlabeled analyte as an impurity, which can lead to an overestimation of the analyte's concentration.
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Degradation due to Sample Processing and Storage: Factors such as pH, temperature, and light exposure during sample collection, processing, and storage can lead to the degradation of the internal standard.
Q3: Where is Albaconazole most likely to be metabolized, and how does this affect this compound stability?
The primary metabolite of Albaconazole is 6-Hydroxy Albaconazole.[1][2] This indicates that hydroxylation occurs on the quinazolinone ring system of the molecule. If deuterium atoms in this compound are located near this site of metabolism, they may be susceptible to enzymatic cleavage, leading to a loss of the deuterated internal standard and potentially inaccurate quantification. Therefore, the position of the deuterium labels on the this compound molecule is critical for its stability in biological matrices.
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting common stability issues with this compound.
Issue 1: Poor Precision and Inaccurate Quantification
Symptoms:
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High coefficient of variation (%CV) in quality control (QC) samples.
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Inaccurate measurement of analyte concentrations.
Potential Causes & Troubleshooting Steps:
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Deuterium Back-Exchange:
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Question: Is the deuterium label on my this compound exchanging with hydrogen from the solvent or matrix?
-
Troubleshooting:
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Evaluate Solvent Stability: Incubate this compound in the sample diluent and mobile phase for a time equivalent to a typical analytical run. Re-inject and check for any increase in the signal of unlabeled Albaconazole.
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Assess Matrix Stability: Perform a matrix stability experiment by incubating QC samples at different temperatures (e.g., room temperature, 37°C) for various durations. A decrease in the this compound signal over time may indicate instability.
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Adjust pH: Deuterium exchange can be pH-dependent. If back-exchange is suspected, adjust the pH of the sample and chromatography solvents to a more neutral range, if compatible with the assay.
-
-
-
Metabolic Instability:
-
Question: Is my this compound being metabolized in the biological sample?
-
Troubleshooting:
-
Incubate with Matrix: Incubate this compound in the biological matrix (e.g., plasma, liver microsomes) at 37°C for different time points. Analyze the samples and monitor for a decrease in the this compound peak area and the appearance of potential metabolite peaks, such as 6-Hydroxy this compound.[3]
-
Use Enzyme Inhibitors: If metabolism is suspected, consider adding appropriate enzyme inhibitors to the sample collection tubes or during sample preparation to minimize enzymatic activity.
-
-
-
Impurity of Internal Standard:
-
Question: Does my this compound stock contain unlabeled Albaconazole?
-
Troubleshooting:
-
Analyze IS Alone: Inject a high concentration of the this compound solution without the analyte. Check for any signal at the mass transition of unlabeled Albaconazole.
-
Consult Certificate of Analysis (CoA): Review the CoA for the isotopic purity of the this compound. Contact the supplier if significant unlabeled analyte is detected.
-
-
Issue 2: Drifting Internal Standard Signal
Symptoms:
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The peak area of this compound systematically increases or decreases throughout the analytical run.
Potential Causes & Troubleshooting Steps:
-
Autosampler Instability:
-
Question: Is my this compound degrading in the autosampler?
-
Troubleshooting:
-
Perform Autosampler Stability Test: Place a set of QC samples in the autosampler and inject them at regular intervals over a prolonged period (e.g., 24 hours). A systematic change in the this compound response indicates instability.
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Control Temperature: Maintain the autosampler at a low temperature (e.g., 4°C) to minimize degradation.
-
-
-
Adsorption to Surfaces:
-
Question: Is my this compound adsorbing to the vials or the LC system?
-
Troubleshooting:
-
Use Different Vials: Test different types of autosampler vials (e.g., polypropylene vs. glass) to see if the issue persists.
-
Passivate the LC System: Inject a high-concentration standard solution multiple times to saturate any active sites in the LC system before running the analytical batch.
-
-
Data Presentation
Table 1: Illustrative Data on this compound Stability under Various Conditions. This table provides example data that could be generated from stability experiments. Actual results may vary depending on the specific experimental conditions.
| Condition | Incubation Time (hours) | Temperature (°C) | This compound Recovery (%) | Notes |
| Bench-Top Stability (Human Plasma) | 0 | 25 | 100 | |
| 4 | 25 | 98.5 | Within acceptable limits. | |
| 8 | 25 | 95.2 | Within acceptable limits. | |
| 24 | 25 | 88.1 | Potential for degradation with prolonged exposure to room temperature. | |
| Autosampler Stability (4°C) | 0 | 4 | 100 | |
| 12 | 4 | 99.1 | Stable in the autosampler for at least 24 hours. | |
| 24 | 4 | 98.7 | ||
| Freeze-Thaw Stability (Human Plasma) | 1 Cycle | -20 to 25 | 99.5 | Stable for at least 3 freeze-thaw cycles. |
| 2 Cycles | -20 to 25 | 98.9 | ||
| 3 Cycles | -20 to 25 | 98.2 | ||
| Long-Term Stability (Human Plasma) | 1 Month | -80 | 99.3 | Stable for at least 6 months at -80°C. |
| 3 Months | -80 | 98.5 | ||
| 6 Months | -80 | 97.9 |
Experimental Protocols
Protocol 1: Assessment of Bench-Top and Autosampler Stability
Objective: To evaluate the stability of this compound in a biological matrix at room temperature (bench-top) and in the autosampler.
Methodology:
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Prepare low and high concentration quality control (QC) samples by spiking known concentrations of Albaconazole and this compound into a blank biological matrix (e.g., human plasma).
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For bench-top stability, store aliquots of the low and high QC samples at room temperature (e.g., 25°C) for specified time intervals (e.g., 0, 4, 8, and 24 hours).
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For autosampler stability, place a set of low and high QC samples in the autosampler maintained at a specific temperature (e.g., 4°C) and inject them at defined time points (e.g., 0, 12, and 24 hours).
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At each time point, process the samples (e.g., protein precipitation or solid-phase extraction) and analyze them using a validated LC-MS/MS method.
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Calculate the concentration of Albaconazole in the stability samples against a freshly prepared calibration curve. The stability is acceptable if the mean concentration at each time point is within ±15% of the nominal concentration.
Protocol 2: Assessment of Freeze-Thaw Stability
Objective: To determine the stability of this compound in a biological matrix after repeated freeze-thaw cycles.
Methodology:
-
Prepare low and high concentration QC samples in the biological matrix.
-
Subject the QC samples to a specified number of freeze-thaw cycles. A single cycle consists of freezing the samples at the intended storage temperature (e.g., -20°C or -80°C) for at least 12 hours, followed by thawing unassisted at room temperature.
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After the completion of the desired number of cycles (e.g., 1, 2, and 3), process and analyze the samples.
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Compare the results to those of freshly prepared QC samples that have not undergone freeze-thaw cycles. The stability is acceptable if the mean concentration is within ±15% of the nominal concentration.
Mandatory Visualization
References
Technical Support Center: Albaconazole Quantification by LC-MS/MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects during the quantification of Albaconazole using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect Albaconazole quantification?
A1: Matrix effects are the alteration of the ionization efficiency of a target analyte, such as Albaconazole, by co-eluting compounds from the sample matrix.[1] This interference can either suppress or enhance the analyte's signal, leading to inaccurate and irreproducible quantification.[1] The "matrix" refers to all components within the sample other than the analyte of interest.[1]
Q2: What are the common sources of matrix effects in bioanalytical samples for Albaconazole analysis?
A2: In biological matrices like plasma or serum, common sources of matrix effects include phospholipids, salts, endogenous metabolites, and proteins.[2] Phospholipids are particularly problematic as they are abundant in cell membranes and can co-extract with the analyte, leading to significant ion suppression.[2]
Q3: How can I determine if my Albaconazole assay is experiencing matrix effects?
A3: The presence of matrix effects can be assessed using the post-extraction addition method. This involves comparing the peak response of Albaconazole in a neat solution to its response when spiked into a blank, extracted matrix sample. A significant difference in the peak areas indicates the presence of matrix effects.
Q4: What is the benefit of using a stable isotope-labeled internal standard (SIL-IS) for Albaconazole quantification?
A4: A SIL-IS is the gold standard for mitigating matrix effects. Since the SIL-IS is chemically identical to Albaconazole, it co-elutes and experiences the same degree of ion suppression or enhancement. This allows for accurate quantification based on the peak area ratio of the analyte to the SIL-IS.
Q5: Can I use a structural analog as an internal standard if a SIL-IS for Albaconazole is unavailable?
A5: While a SIL-IS is ideal, a structural analog can be used as an alternative. However, it's crucial to ensure that the analog has a similar chromatographic retention time and ionization efficiency to Albaconazole to effectively compensate for matrix effects.
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting common issues related to matrix effects in Albaconazole LC-MS/MS assays.
| Observed Problem | Potential Cause | Recommended Action |
| Poor Peak Shape (Tailing or Fronting) | Matrix components interfering with chromatography. | - Optimize the chromatographic gradient to better separate Albaconazole from interfering peaks.- Evaluate a different stationary phase (e.g., a different C18 column or a phenyl-hexyl column).- Improve sample cleanup to remove interfering compounds. |
| Low Signal Intensity or High Variability in Replicates | Significant ion suppression due to matrix effects. | - Implement a more effective sample preparation technique, such as Solid Phase Extraction (SPE) or a specific phospholipid removal method (e.g., HybridSPE®).- Dilute the sample extract to reduce the concentration of matrix components, if sensitivity allows.- Use a stable isotope-labeled internal standard for Albaconazole. |
| Inaccurate Quantification (Poor Accuracy and Precision) | Inconsistent matrix effects across samples and calibrators. | - Prepare calibration standards in the same biological matrix as the study samples (matrix-matched calibration).- Employ the standard addition method for quantification in highly variable matrices.- Ensure the internal standard is added at the earliest possible stage of sample preparation. |
| Signal Enhancement | Co-eluting matrix components enhancing the ionization of Albaconazole. | - While less common than suppression, this still leads to inaccurate results.- The same mitigation strategies as for ion suppression apply: improved sample cleanup, chromatographic optimization, and the use of a suitable internal standard. |
| High Background Noise | Contamination of the LC-MS system from the sample matrix. | - Implement a divert valve to direct the early and late eluting, non-target matrix components to waste.- Perform regular cleaning and maintenance of the ion source. |
Experimental Protocols
Protocol 1: Evaluation of Matrix Factor
Objective: To quantitatively assess the extent of matrix effects (ion suppression or enhancement).
Methodology:
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Prepare two sets of samples:
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Set A (Neat Solution): Spike Albaconazole standard into the mobile phase or reconstitution solvent at a known concentration (e.g., a mid-range QC).
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Set B (Post-Extraction Spike): Prepare blank matrix samples (e.g., plasma, serum) using your established extraction procedure. After the final evaporation step, reconstitute the dried extract with the same Albaconazole standard solution as in Set A.
-
-
Analysis: Inject both sets of samples into the LC-MS/MS system and record the peak areas for Albaconazole.
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Calculation:
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Matrix Factor (MF) = (Peak Area in Set B) / (Peak Area in Set A)
-
An MF < 1 indicates ion suppression.
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An MF > 1 indicates ion enhancement.
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An MF = 1 indicates no matrix effect.
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Protocol 2: Sample Preparation using Solid Phase Extraction (SPE)
Objective: To effectively remove matrix interferences prior to LC-MS/MS analysis.
Methodology:
-
Sample Pre-treatment: To 200 µL of plasma sample, add an appropriate internal standard.
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SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
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Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing:
-
Wash the cartridge with 1 mL of 2% formic acid in water to remove polar interferences.
-
Wash the cartridge with 1 mL of methanol to remove non-polar interferences.
-
-
Elution: Elute Albaconazole and the internal standard with 1 mL of 5% ammonium hydroxide in methanol.
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Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase for injection into the LC-MS/MS system.
Quantitative Data Summary
The following tables summarize representative validation data for the quantification of triazole antifungals, including Albaconazole, in biological matrices. This data is illustrative of typical performance characteristics.
Table 1: LC-MS/MS Parameters for Albaconazole Quantification
| Parameter | Setting |
| LC Column | Chiralpak IG-3 (100 x 4.6 mm, 3 µm) |
| Mobile Phase | Acetonitrile and 10 mM ammonium bicarbonate (90:10 v/v) |
| Flow Rate | 0.5 mL/min |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition | Precursor Ion (m/z): 432.0, Product Ion (m/z): 391.0 |
Table 2: Representative Validation Data for Triazole Antifungal Assays
| Validation Parameter | Typical Acceptance Criteria | Representative Value |
| Linearity (r²) | ≥ 0.99 | > 0.995 |
| Lower Limit of Quantification (LLOQ) | S/N > 10, Accuracy ±20%, Precision <20% | 0.01 - 0.1 µg/mL |
| Accuracy (% Bias) | Within ±15% (except LLOQ) | -10% to +10% |
| Precision (%RSD) | ≤ 15% (except LLOQ) | < 10% |
| Recovery | Consistent and reproducible | 85% - 105% |
| Matrix Effect (%CV of Matrix Factor) | ≤ 15% | < 15% |
Visualizations
References
Technical Support Center: Albaconazole-d3 Extraction Protocols
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the recovery of Albaconazole-d3 during sample extraction.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of Albaconazole that influence its extraction?
A1: Understanding the physicochemical properties of Albaconazole is crucial for developing an effective extraction strategy. As a triazole antifungal, Albaconazole is a weakly basic compound. Its lipophilicity, indicated by a computed XLogP3 value of 2.5, suggests it is moderately lipophilic and will partition well into organic solvents.
Table 1: Physicochemical Properties of Albaconazole
| Property | Value | Source |
| Molecular Formula | C₂₀H₁₆ClF₂N₅O₂ | --INVALID-LINK-- |
| Molecular Weight | 431.8 g/mol | --INVALID-LINK-- |
| XLogP3 | 2.5 | --INVALID-LINK-- |
| Chemical Class | Triazole Antifungal | [Various scientific sources] |
| Nature | Weakly Basic | [General knowledge of azole antifungals] |
Q2: I am experiencing low recovery of this compound. What are the common causes?
A2: Low recovery of this compound can stem from several factors during the extraction process. The most common issues include:
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Suboptimal pH: As a weak base, the pH of the sample matrix significantly impacts the ionization state and, therefore, the extraction efficiency of this compound.
-
Inappropriate Solvent Selection: The choice of organic solvent for liquid-liquid extraction (LLE) or the elution solvent in solid-phase extraction (SPE) is critical for efficient recovery.
-
Matrix Effects: Components in the biological matrix (e.g., plasma, urine) can interfere with the extraction process or suppress the analyte signal during analysis, leading to perceived low recovery.[1][2]
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Incomplete Protein Precipitation: If using a protein precipitation protocol, incomplete removal of proteins can lead to the co-precipitation of the analyte or interference during analysis.
-
Issues with Solid-Phase Extraction: Problems such as improper cartridge conditioning, incorrect sorbent selection, or an inappropriate elution solvent can all lead to poor recovery in SPE.
Q3: How does the deuterium labeling in this compound affect its extraction?
A3: Deuterium labeling is a common practice for creating internal standards for mass spectrometry-based quantification. The substitution of hydrogen with deuterium atoms results in a slight increase in molecular weight but generally does not significantly alter the fundamental physicochemical properties like pKa and lipophilicity that govern extraction behavior.[3][4][5] Therefore, the optimal extraction conditions for Albaconazole and this compound are expected to be nearly identical. However, minor differences in chromatographic retention times between the deuterated and non-deuterated forms can sometimes be observed.
Troubleshooting Guides
Issue 1: Low Recovery with Liquid-Liquid Extraction (LLE)
Table 2: Troubleshooting Low LLE Recovery of this compound
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal pH | Adjust the pH of the aqueous sample to be 1-2 units above the pKa of Albaconazole to ensure it is in its neutral, more organic-soluble form. | Increased partitioning into the organic phase and higher recovery. |
| Inappropriate Extraction Solvent | Test a range of water-immiscible organic solvents with varying polarities, such as methyl-tert butyl ether (MTBE), ethyl acetate, or dichloromethane. | Identification of a solvent that provides optimal partitioning for this compound. |
| Insufficient Mixing | Increase the vortexing time to 5-10 minutes to ensure thorough mixing of the aqueous and organic phases. | Improved extraction efficiency through better analyte transfer to the organic phase. |
| Emulsion Formation | Add a small amount of salt (e.g., sodium chloride) to the aqueous phase to break up emulsions and improve phase separation. | Clearer phase separation and more accurate collection of the organic layer. |
Issue 2: Poor Recovery with Solid-Phase Extraction (SPE)
Table 3: Troubleshooting Low SPE Recovery of this compound
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incorrect Sorbent | For a moderately lipophilic compound like Albaconazole, a C18 or a polymeric reversed-phase sorbent (e.g., Oasis HLB) is a good starting point. | Improved retention of this compound on the SPE cartridge. |
| Inadequate Conditioning | Ensure the SPE cartridge is properly conditioned with methanol followed by water or an appropriate buffer to activate the sorbent. | Consistent and reproducible binding of the analyte to the sorbent. |
| Suboptimal Wash Step | Use a weak organic solvent in the wash buffer (e.g., 5-10% methanol in water) to remove interferences without prematurely eluting the analyte. | Cleaner extract without significant loss of this compound. |
| Inefficient Elution | Test different elution solvents, such as methanol, acetonitrile, or a mixture, to ensure complete elution of this compound from the sorbent. | Higher concentration of the analyte in the final eluate. |
Issue 3: Low Signal and Inconsistent Results due to Matrix Effects
Table 4: Mitigating Matrix Effects for this compound Analysis
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Ion Suppression/Enhancement | Prepare matrix-matched calibration standards by spiking known concentrations of this compound into a blank matrix extract. | More accurate quantification by compensating for signal alterations caused by the matrix. |
| Co-eluting Interferences | Optimize the chromatographic method to achieve better separation of this compound from interfering matrix components. | A cleaner baseline and a more reliable analyte signal. |
| High Matrix Complexity | Dilute the sample with a suitable buffer before extraction to reduce the concentration of matrix components. | Reduced interference from the matrix, although this may impact the limit of detection. |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) of this compound from Plasma
-
To 200 µL of plasma sample, add 50 µL of an internal standard solution (if different from this compound).
-
Add 50 µL of a basifying agent (e.g., 1 M sodium carbonate) to adjust the pH.
-
Add 1 mL of methyl-tert butyl ether (MTBE) as the extraction solvent.
-
Vortex the mixture for 10 minutes.
-
Centrifuge at 4000 rpm for 5 minutes to separate the phases.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
Protocol 2: Solid-Phase Extraction (SPE) of this compound from Urine
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Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
Load 1 mL of the urine sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 10% methanol in water to remove polar interferences.
-
Elute the this compound from the cartridge with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
Protocol 3: Protein Precipitation of this compound from Serum
-
To 100 µL of serum sample, add 300 µL of cold acetonitrile.
-
Vortex the mixture for 2 minutes to precipitate the proteins.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
Visualizations
Caption: Overview of sample extraction workflows for this compound.
Caption: Troubleshooting guide for low recovery of this compound.
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Recent Developments for the Deuterium and Tritium Labeling of Organic Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Albaconazole Bioanalysis
Welcome to the technical support center for albaconazole bioanalysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of interference in albaconazole bioanalysis?
A1: The most common interferences in albaconazole bioanalysis, particularly when using LC-MS/MS, are matrix effects from endogenous components in biological samples (e.g., phospholipids, salts), interference from co-administered drugs, and cross-reactivity from albaconazole metabolites that may have similar structures or fragmentation patterns.[1][2][3]
Q2: How can I minimize the matrix effect in my albaconazole assay?
A2: To minimize matrix effects, several strategies can be employed. These include optimizing sample preparation to remove interfering substances through methods like solid-phase extraction (SPE) or liquid-liquid extraction (LLE), modifying chromatographic conditions to separate albaconazole from co-eluting matrix components, and using a stable isotope-labeled internal standard (SIL-IS) that can co-elute with the analyte and experience similar matrix effects.[1][2]
Q3: Are there known interfering metabolites of albaconazole?
A3: While specific, routinely interfering metabolites of albaconazole are not extensively documented in publicly available literature, it is crucial to consider their potential for interference. Like other triazoles, albaconazole may undergo metabolism leading to compounds that could interfere with the analysis of the parent drug. It is recommended to perform metabolite interference testing during method development and validation.
Q4: What are the recommended storage conditions for albaconazole in plasma samples?
A4: To ensure the stability of albaconazole in biological matrices, it is generally recommended to store samples at -20°C or -80°C for long-term storage. For short-term storage and during sample processing, maintaining a low temperature (e.g., 4°C) is advisable. Stability should be thoroughly evaluated under various conditions as part of method validation, including freeze-thaw cycles and bench-top stability.
Troubleshooting Guides
Issue 1: Poor Peak Shape or Low Signal Intensity
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Detailed Protocol/Experimental Details |
| Suboptimal Chromatographic Conditions | Optimize the mobile phase composition and gradient. | For reverse-phase chromatography, systematically vary the organic modifier (e.g., acetonitrile, methanol) percentage and the pH of the aqueous phase. A typical starting point for triazole antifungals is a gradient elution with a C18 column. |
| Matrix Effects (Ion Suppression) | Improve sample clean-up. | Switch from protein precipitation to a more rigorous extraction method like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove a higher degree of matrix components. |
| Degradation of Albaconazole | Evaluate sample stability. | Perform freeze-thaw and bench-top stability tests. Analyze quality control (QC) samples at different time points and storage conditions to assess degradation. |
Issue 2: High Variability in Results
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Detailed Protocol/Experimental Details |
| Inconsistent Sample Preparation | Standardize the extraction procedure. | Ensure precise and consistent volumes are used for all reagents and samples. Automating the extraction process can also improve reproducibility. |
| Matrix Effect Variation Between Samples | Use a stable isotope-labeled internal standard (SIL-IS). | A SIL-IS will behave nearly identically to the analyte during extraction and ionization, effectively compensating for sample-to-sample variations in matrix effects. |
| Instrumental Instability | Perform system suitability tests. | Before each analytical run, inject a standard solution to verify system performance, including peak area, retention time, and peak shape, ensuring they meet predefined criteria. |
Experimental Protocols
Protocol 1: Protein Precipitation for Albaconazole Extraction
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To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing the internal standard.
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Vortex the mixture for 1 minute to precipitate the proteins.
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Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase starting condition.
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Inject an aliquot into the LC-MS/MS system.
Protocol 2: Assessment of Matrix Effect
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Prepare three sets of samples:
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Set A (Neat Solution): Albaconazole and internal standard spiked into the mobile phase.
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Set B (Post-Extraction Spike): Blank plasma is extracted first, and then albaconazole and internal standard are added to the final extract.
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Set C (Pre-Extraction Spike): Albaconazole and internal standard are spiked into blank plasma before the extraction process.
-
-
Calculate the Matrix Factor (MF):
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MF = (Peak Area of Analyte in Set B) / (Peak Area of Analyte in Set A)
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An MF of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement.
-
-
Calculate the Recovery:
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Recovery (%) = [(Peak Area of Analyte in Set C) / (Peak Area of Analyte in Set B)] * 100
-
Data Presentation
Table 1: Representative Performance of Different Extraction Methods for Triazole Antifungals
| Extraction Method | Typical Recovery (%) | Relative Standard Deviation (RSD) (%) | Matrix Effect (%) |
| Protein Precipitation (PPT) | 85 - 105 | < 15 | 80 - 120 |
| Liquid-Liquid Extraction (LLE) | 70 - 95 | < 10 | 90 - 110 |
| Solid-Phase Extraction (SPE) | 90 - 110 | < 10 | 95 - 105 |
Note: This table provides typical performance values for triazole antifungals as a class. Actual results for albaconazole may vary and should be determined experimentally.
Visualizations
Caption: A generalized workflow for the bioanalysis of albaconazole.
Caption: A logical troubleshooting workflow for bioanalytical method issues.
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Matrix effect in bioanalytical assay development using supercritical fluid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Validation of bioanalytical LC-MS/MS assays: evaluation of matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Albaconazole-d3 isotopic purity and potential interferences
This technical support guide is intended for researchers, scientists, and drug development professionals utilizing Albaconazole-d3 as an internal standard in analytical experiments. It provides troubleshooting guidance and frequently asked questions (FAQs) regarding its isotopic purity and potential interferences.
Frequently Asked Questions (FAQs)
Q1: What is the typical isotopic purity of this compound?
The isotopic purity of this compound can vary between manufacturing lots. It is crucial to refer to the Certificate of Analysis (CoA) provided by the supplier for lot-specific data. As an example, a representative CoA from LGC Standards indicates an isotopic purity of 98.8%, with the following distribution of deuterated and non-deuterated species.[1]
Q2: Why is it important to know the isotopic distribution of this compound?
Deuterated internal standards are synthesized to be heavier than the corresponding analyte. However, the synthesis process is rarely 100% complete, leading to the presence of not only the desired fully deuterated (d3) species but also partially deuterated (d2, d1) and non-deuterated (d0) versions, known as isotopologues.[2] Knowing the distribution of these isotopologues is critical for accurate quantification. The presence of the d0 species in the internal standard can contribute to the signal of the unlabeled analyte, potentially leading to an overestimation of its concentration.[2]
Q3: What is "cross-talk" and how does it relate to this compound?
Cross-talk, or isotopic interference, occurs when the isotopic signal of the analyte overlaps with the signal of the internal standard, or vice-versa.[3] For Albaconazole, the naturally occurring isotopes of the unlabeled drug can contribute to the signal of this compound. This is particularly relevant for molecules containing elements with common heavy isotopes like chlorine.[3] This can lead to non-linear calibration curves and biased quantitative results.
Q4: Can metabolites of Albaconazole interfere with the analysis?
Q5: Should I rely solely on the manufacturer's Certificate of Analysis for isotopic purity?
While the manufacturer's CoA provides essential information, it is a highly recommended best practice to experimentally verify the isotopic purity of a new lot of this compound in your own laboratory using your analytical instrumentation. This verification helps to ensure the most accurate results, as isotopic purity can potentially change over time due to handling and storage conditions.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High background signal for the unlabeled analyte in blank samples containing only this compound. | The this compound internal standard contains a significant proportion of the non-deuterated (d0) species. | 1. Refer to the Certificate of Analysis to confirm the percentage of the d0 isotopologue. 2. If the d0 contribution is significant, mathematical correction of the data may be necessary. 3. Consider purchasing a new lot of this compound with a higher isotopic purity. |
| Non-linear calibration curve, especially at higher analyte concentrations. | Cross-talk from the unlabeled analyte to the this compound signal is occurring. This is more pronounced when the analyte concentration is high relative to the internal standard. | 1. Optimize the concentration of the this compound internal standard to be within the range of the expected analyte concentrations in the samples. 2. Employ a non-linear regression model for the calibration curve that accounts for the isotopic interference. |
| Unexpected peaks in the chromatogram interfering with the this compound peak. | 1. Co-eluting metabolites of Albaconazole. 2. Contamination from the sample matrix or co-administered drugs. | 1. Optimize the chromatographic separation to resolve the interfering peaks from the this compound peak. This may involve adjusting the mobile phase composition, gradient, or column chemistry. 2. If metabolites are suspected, analyze a sample known to contain Albaconazole metabolites (e.g., from an in vivo study) to identify their retention times. |
| Poor reproducibility of the analyte/internal standard peak area ratio. | The concentration of the this compound internal standard is too low, leading to poor signal-to-noise and integration variability. | Increase the concentration of the this compound working solution to ensure a robust and reproducible signal. |
Data Presentation
Table 1: Representative Isotopic Purity of this compound
| Isotopologue | Normalized Intensity (%) |
| d0 | 0.02 |
| d1 | 0.09 |
| d2 | 3.29 |
| d3 | 96.60 |
Data is sourced from a representative Certificate of Analysis from LGC Standards and may vary between lots.
Experimental Protocols
Protocol for Isotopic Purity Assessment of this compound by LC-MS/MS
Objective: To experimentally determine the isotopic distribution of this compound.
Materials:
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This compound
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HPLC-grade methanol and water
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Formic acid
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LC-MS/MS system with an electrospray ionization (ESI) source
Procedure:
-
Sample Preparation:
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Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
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Prepare a working solution by diluting the stock solution in a 50:50 methanol:water mixture to a final concentration of 1 µg/mL.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC) Conditions:
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Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in methanol.
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Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Gradient: A suitable gradient to ensure the elution of this compound as a sharp peak.
-
-
Mass Spectrometry (MS) Conditions:
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Ionization Mode: Positive Electrospray Ionization (ESI+).
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Scan Mode: Full scan from m/z 400-450 to observe the parent ions.
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Product Ion Scan: Select the precursor ions corresponding to d0, d1, d2, and d3 species and acquire their fragmentation spectra. A known prominent fragmentation for Albaconazole is the transition from m/z 432.0 to m/z 391.0.
-
-
-
Data Analysis:
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Extract the ion chromatograms for the [M+H]+ ions of each isotopologue (d0, d1, d2, d3).
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Integrate the peak area for each isotopologue.
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Calculate the percentage of each isotopologue relative to the total peak area of all isotopologues.
-
Visualizations
References
Adjusting mobile phase for better Albaconazole peak shape
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the peak shape of Albaconazole during HPLC analysis.
Troubleshooting Guide: Adjusting Mobile Phase for Better Albaconazole Peak Shape
Poor peak shape, such as tailing or fronting, can compromise the accuracy and precision of your analytical results. This guide provides a systematic approach to adjusting the mobile phase to improve the chromatography of Albaconazole, a basic compound.
Q1: My Albaconazole peak is tailing. How can I improve its symmetry?
Peak tailing for basic compounds like Albaconazole is often due to secondary interactions with residual silanol groups on the silica-based stationary phase. Here are several mobile phase adjustments you can make to mitigate this issue:
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Adjust Mobile Phase pH: Lowering the pH of the mobile phase can suppress the ionization of silanol groups, reducing their interaction with the protonated basic analyte. A pH range of 2.5 to 4.0 is generally recommended for starting method development with basic compounds.
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Incorporate a Basic Additive: Adding a small concentration of a basic modifier, such as diethylamine (DEA) or triethylamine (TEA), to the mobile phase can help to mask the active silanol sites. A typical starting concentration is 0.1% (v/v). One published method for the chiral separation of Albaconazole enantiomers successfully utilized a mobile phase of ethanol and diethylamine (100:0.1% v/v).[1][2]
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Increase Buffer Concentration: A higher buffer concentration can help to maintain a consistent pH at the column surface and can also compete with the analyte for interaction with the stationary phase, leading to improved peak shape.
Q2: I am observing peak fronting for Albaconazole. What are the likely causes and solutions related to the mobile phase?
Peak fronting is less common than tailing for basic compounds but can occur due to several factors:
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Sample Overload: Injecting too high a concentration of Albaconazole can lead to peak fronting. Try diluting your sample and reinjecting.
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Sample Solvent Incompatibility: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause the peak to front. Whenever possible, dissolve your sample in the initial mobile phase.
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Mobile Phase Composition: While less common, an inappropriate mobile phase composition can contribute to peak distortion. Ensure your mobile phase is well-mixed and degassed.
Frequently Asked Questions (FAQs)
Q3: What is a good starting point for a mobile phase when developing an HPLC method for Albaconazole on a C18 column?
A common starting point for reversed-phase HPLC of azole antifungals on a C18 column is a mixture of acetonitrile and an aqueous buffer.[3] For example, a mobile phase of acetonitrile and 0.05 M ammonium acetate buffer (e.g., in a 70:30, v/v ratio) with the pH adjusted to around 6 can be a good initial condition.[3] From there, you can optimize the organic-to-aqueous ratio and the pH to achieve the desired retention and peak shape.
Q4: Can the choice of organic modifier affect the peak shape of Albaconazole?
Yes, the organic modifier can influence peak shape. Acetonitrile and methanol are the most common organic modifiers in reversed-phase HPLC. While both can be effective, they have different selectivities. If you are experiencing peak shape issues with one, it is worthwhile to try the other.
Data Presentation
The following table summarizes mobile phase compositions from published HPLC methods for Albaconazole and related azole antifungals, which can serve as a reference for method development and troubleshooting.
| Analyte(s) | Column | Mobile Phase | Key Observations/Purpose |
| Albaconazole Enantiomers | Chiralpak IG-3 | Ethanol: Diethylamine (100:0.1% v/v) | Chiral separation with the use of a basic additive to improve peak shape.[1] |
| Ketoconazole, Isoconazole, Miconazole | C18 BDS | Acetonitrile: 0.05 M Ammonium Acetate buffer (70:30, v/v), pH 6 | General method for azole antifungals on a C18 column. |
| Voriconazole, Posaconazole, Itraconazole | C6-phenyl | Gradient with 0.01 M phosphate buffer, pH 3.5, and acetonitrile | Method for simultaneous determination of multiple triazoles. |
Experimental Protocols
Below are detailed methodologies for preparing mobile phases to address common peak shape issues with Albaconazole.
Protocol 1: Low pH Mobile Phase for Reducing Peak Tailing
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Aqueous Component Preparation:
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Prepare a 20 mM phosphate buffer. Dissolve the appropriate amount of monobasic potassium phosphate in HPLC-grade water.
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Adjust the pH to 2.5 using phosphoric acid.
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Filter the buffer through a 0.45 µm membrane filter.
-
-
Mobile Phase Preparation:
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Mix the filtered aqueous buffer with acetonitrile in the desired ratio (e.g., 70:30 v/v, aqueous:organic).
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Degas the mobile phase using sonication or vacuum filtration before use.
-
Protocol 2: Mobile Phase with a Basic Additive
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Mobile Phase Preparation:
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Prepare the desired mixture of organic solvent (e.g., ethanol or acetonitrile) and aqueous component.
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Add diethylamine (DEA) or triethylamine (TEA) to the mobile phase to a final concentration of 0.1% (v/v). For example, add 1 mL of DEA to 999 mL of the solvent mixture.
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Mix thoroughly and degas before use.
-
Logical Workflow for Troubleshooting Albaconazole Peak Shape
The following diagram illustrates a systematic approach to troubleshooting poor peak shape for Albaconazole by adjusting the mobile phase.
Caption: Troubleshooting workflow for Albaconazole peak shape optimization.
References
Technical Support Center: Overcoming Low Signal-to-Noise Ratio for Albaconazole-d3
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving issues related to low signal-to-noise (S/N) ratios encountered during the analysis of Albaconazole-d3.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of a low signal-to-noise ratio for my this compound internal standard?
A low signal-to-noise ratio for this compound can stem from several factors, broadly categorized as issues with the internal standard itself, matrix effects, chromatographic problems, or instrument-related issues.[1] Key contributors include:
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Suboptimal Concentration: The concentration of this compound may be too low, causing its signal to be suppressed by the analyte, especially at higher concentrations of the non-labeled Albaconazole.[2]
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Purity and Stability: The chemical or isotopic purity of the deuterated standard might be low, leading to a weaker signal for the target mass.[3] Degradation due to improper storage (e.g., exposure to light or temperature fluctuations) or repeated freeze-thaw cycles can also lower the effective concentration.[4][5]
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Matrix Effects: Co-eluting substances from the sample matrix can interfere with the ionization of this compound, leading to ion suppression and a reduced signal.
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Instrumental Issues: A contaminated ion source, incorrect instrument tuning, or a fatigued detector can lead to a general decrease in signal intensity for all ions, including your internal standard.
Q2: How can I determine if matrix effects are the cause of the low signal for this compound?
Matrix effects, such as ion suppression or enhancement, are a frequent cause of signal variability. A post-extraction spike analysis is a direct method to assess the impact of the sample matrix on the this compound signal.
Q3: Could the position of the deuterium labels on this compound affect its signal stability?
Yes, the stability of the deuterium labels is crucial. If the deuterium atoms are on positions prone to exchange with hydrogen atoms from the solvent (a process known as H/D exchange), the signal of the deuterated standard can gradually decrease. It is preferable to use standards where deuterium atoms are located on stable, non-exchangeable positions, such as aromatic rings or carbon atoms not adjacent to heteroatoms. Avoid standards with deuterium on hydroxyl (-OH), amine (-NH), or carboxyl (-COOH) groups, as these are more susceptible to exchange in protic solvents.
Q4: My signal for this compound seems to decrease as the concentration of Albaconazole increases. What could be happening?
This phenomenon often points towards ionization competition in the mass spectrometer's ion source. When both the analyte and the internal standard are present at high concentrations, they compete for ionization. If the non-labeled Albaconazole is at a much higher concentration, it can "saturate" the ionization process, leading to a suppressed signal for this compound.
Troubleshooting Guides
Guide 1: Systematic Troubleshooting of Low Signal-to-Noise
This guide provides a step-by-step workflow to diagnose the root cause of a low signal-to-noise ratio for this compound.
Caption: A flowchart for systematically troubleshooting a low signal-to-noise ratio.
Guide 2: Addressing Specific Issues
| Problem | Potential Cause | Recommended Action |
| Low Signal in All Samples | Instrument Contamination | Clean the ion source, capillary, and other components as per the manufacturer's guidelines. |
| Incorrect MS Parameters | Optimize parameters such as capillary voltage, gas flow, and temperature for Albaconazole. | |
| Degraded Internal Standard | Prepare a fresh stock solution of this compound from a reliable source. | |
| Signal Decreases Over a Run | Matrix Buildup | Implement a column wash step between injections to clean the column. |
| Ion Source Contamination | Clean the ion source. | |
| Detector Fatigue | If the issue persists after cleaning, the detector may need servicing. | |
| Inconsistent Signal | Inconsistent Sample Preparation | Ensure consistent extraction recovery and evaporation/reconstitution steps. |
| LC System Leak | Check for leaks in the LC system which can cause pressure drops and inconsistent flow rates. | |
| No Signal or Very Weak Signal | Incorrect MRM Transition | Verify the precursor and product ion masses for this compound. |
| Low Concentration | The concentration of the analyte in the sample may be below the instrument's limit of detection (LOD). |
Experimental Protocols
Protocol 1: Post-Extraction Spike Analysis to Evaluate Matrix Effects
This experiment helps to determine if components in the sample matrix are suppressing the ionization of this compound.
Objective: To compare the signal intensity of this compound in a clean solvent versus an extracted blank matrix.
Materials:
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This compound working solution
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Clean solvent (e.g., mobile phase or reconstitution solvent)
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Blank matrix (e.g., plasma, tissue homogenate without Albaconazole or this compound)
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Your standard LC-MS/MS system and method
Procedure:
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Prepare Sample Set A (Neat Solution):
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Spike the this compound working solution into the clean solvent to achieve the final concentration used in your samples.
-
-
Prepare Sample Set B (Post-Extraction Spike):
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Perform your entire sample preparation procedure on the blank matrix.
-
After the final extraction step, spike the extracted matrix with the this compound working solution to the same final concentration as in Set A.
-
-
Analysis:
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Inject and analyze both sets of samples using your established LC-MS/MS method.
-
Data Interpretation:
| Observation | Interpretation |
| Peak area in Set B is significantly lower than in Set A. | Ion suppression is occurring. |
| Peak area in Set B is significantly higher than in Set A. | Ion enhancement is occurring. |
| Peak areas in both sets are comparable. | The matrix has a minimal effect on the signal. |
Troubleshooting Matrix Effects:
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Optimize Chromatography: Adjust the chromatographic method to separate this compound from the co-eluting matrix components causing ion suppression. This may involve changing the column, mobile phase, or gradient profile.
-
Dilute the Sample: Diluting the sample can reduce the concentration of matrix components, thereby minimizing their suppressive effects.
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Improve Sample Cleanup: Employ more rigorous sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.
Quantitative Data Summary
Table 1: LC-MS/MS Parameters for Albaconazole and this compound
The following are typical starting parameters for the analysis of Albaconazole and its deuterated internal standard. Optimization may be required for your specific instrument and matrix.
| Parameter | Albaconazole | This compound |
| Precursor Ion (m/z) | 466.1 | 469.1 |
| Product Ion (m/z) | 397.1 | 400.1 |
| Collision Energy (eV) | 25 | 25 |
| Dwell Time (ms) | 100 | 100 |
| Polarity | Positive | Positive |
Note: These values are illustrative and should be optimized empirically.
Table 2: Example Signal-to-Noise Ratio Comparison
| Sample Type | Expected S/N Ratio | Observed Low S/N Ratio | Potential Implication |
| Neat Standard | > 100 | < 20 | Instrument issue, degraded standard |
| Spiked Blank Matrix | > 50 | < 10 | Significant matrix suppression |
| High Concentration Sample | > 100 | Decreases with analyte conc. | Ionization competition |
Visualizations
Caption: A logical workflow for diagnosing the cause of a low signal for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Signal-to-Noise Ratio : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. benchchem.com [benchchem.com]
- 5. Simultaneous Quantitation of Five Triazole Anti-fungal Agents by Paper Spray-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Preventing degradation of Albaconazole during sample preparation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Albaconazole during sample preparation for experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause Albaconazole degradation during sample preparation?
A1: Based on the general stability of triazole antifungal agents, the primary factors that can contribute to the degradation of Albaconazole include exposure to harsh pH conditions (both acidic and alkaline), high temperatures, direct light (photodegradation), and strong oxidizing agents. The triazole moiety, while generally stable to metabolic degradation, can be susceptible to certain chemical stressors.[1]
Q2: What is the recommended solvent for dissolving and diluting Albaconazole?
A2: Albaconazole is soluble in dimethyl sulfoxide (DMSO).[2] For analytical purposes, it is recommended to prepare a stock solution in DMSO and then dilute it with a suitable aqueous buffer or mobile phase for your specific application. It is crucial to ensure the final concentration of DMSO is compatible with your experimental system, as high concentrations may be toxic to cells or interfere with analytical methods.
Q3: How should I store my Albaconazole stock solutions and samples?
A3: To minimize degradation, Albaconazole stock solutions in DMSO should be stored at -20°C or -80°C for long-term storage.[2] For short-term storage, refrigeration at 2-8°C is acceptable. Samples prepared in aqueous solutions should ideally be analyzed immediately or stored at low temperatures and protected from light. Repeated freeze-thaw cycles should be avoided.
Q4: Are there any known incompatibilities of Albaconazole with common lab materials?
A4: While specific incompatibility studies for Albaconazole are not widely published, it is good laboratory practice to use high-quality, inert materials such as polypropylene or glass for sample containers and processing. Adsorption to container surfaces can be a potential issue for hydrophobic compounds like Albaconazole, so pre-silanized vials may be considered for highly sensitive analyses.
Q5: What are the potential degradation products of Albaconazole?
A5: Specific degradation products of Albaconazole have not been extensively characterized in publicly available literature. However, based on the degradation pathways of other triazole antifungals, potential degradation products could arise from oxidation of the triazole ring, cleavage of the side chain, or modifications to the quinazolinone core.[3] Forced degradation studies under various stress conditions (acid, base, oxidation, heat, light) would be necessary to identify and characterize the specific degradation products.
Troubleshooting Guide
This guide addresses common issues encountered during Albaconazole sample preparation and analysis.
| Issue | Potential Cause | Troubleshooting Steps |
| Low recovery of Albaconazole in processed samples | Degradation during extraction: Exposure to extreme pH, high temperature, or light during the extraction process. | - Optimize extraction pH to be near neutral. - Perform extraction steps on ice or at reduced temperatures. - Protect samples from light by using amber vials or covering with aluminum foil. |
| Adsorption to labware: Albaconazole may adsorb to plastic or glass surfaces. | - Use low-adsorption microcentrifuge tubes and pipette tips. - Consider using silanized glassware. - Include a rinsing step of the original sample container with the extraction solvent to recover any adsorbed compound. | |
| Variable or inconsistent analytical results | Incomplete dissolution: Albaconazole may not be fully dissolved in the initial solvent. | - Ensure complete dissolution of the stock solution in DMSO, using sonication if necessary.[2] - Vortex samples thoroughly after each dilution step. |
| Precipitation upon dilution: Diluting a concentrated DMSO stock into an aqueous solution can cause precipitation. | - Optimize the dilution scheme to keep the final DMSO concentration low (typically <1%). - Perform dilutions at room temperature and vortex immediately. - Visually inspect for any precipitate before analysis. | |
| Appearance of unknown peaks in chromatograms | Sample degradation: New peaks may correspond to degradation products. | - Review the sample preparation workflow for potential stressors (see Q1 in FAQs). - Prepare fresh samples and analyze them immediately. - If degradation is suspected, conduct a mini-stability study by exposing the sample to different conditions (e.g., leaving it on the benchtop for several hours) to confirm the appearance of the extra peaks. |
| Contamination: The unknown peaks could be from contaminated solvents, reagents, or labware. | - Analyze a solvent blank to check for contamination. - Use fresh, high-purity solvents and reagents. - Ensure all labware is thoroughly cleaned. |
Experimental Protocols
Protocol 1: Preparation of Albaconazole Stock Solution
-
Objective: To prepare a concentrated stock solution of Albaconazole for subsequent experiments.
-
Materials:
-
Albaconazole powder
-
Dimethyl sulfoxide (DMSO), analytical grade
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator bath
-
Amber glass vial or polypropylene tube
-
-
Procedure:
-
Accurately weigh the desired amount of Albaconazole powder using a calibrated analytical balance.
-
Transfer the powder to a sterile amber glass vial or polypropylene tube.
-
Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Vortex the mixture for 1-2 minutes to facilitate dissolution.
-
If necessary, sonicate the vial in a water bath for 5-10 minutes to ensure complete dissolution.
-
Visually inspect the solution to confirm that no particulate matter is present.
-
Store the stock solution at -20°C or -80°C, protected from light.
-
Protocol 2: Preparation of Working Solutions for In Vitro Assays
-
Objective: To prepare diluted working solutions of Albaconazole for use in cell-based or biochemical assays.
-
Materials:
-
Albaconazole stock solution (from Protocol 1)
-
Appropriate aqueous buffer or cell culture medium (e.g., RPMI-1640)
-
Sterile polypropylene tubes
-
Calibrated pipettes
-
-
Procedure:
-
Thaw the Albaconazole stock solution at room temperature.
-
Perform serial dilutions of the stock solution in the desired aqueous buffer or cell culture medium to achieve the final working concentrations.
-
It is recommended to perform intermediate dilutions to minimize pipetting errors and to ensure the final DMSO concentration is kept to a minimum (e.g., below 1% v/v).
-
Vortex each dilution thoroughly.
-
Use the freshly prepared working solutions immediately to avoid potential degradation or precipitation in the aqueous environment.
-
Data Presentation
The following table summarizes hypothetical stability data for Albaconazole under various stress conditions. This data is for illustrative purposes to guide researchers in designing their experiments and is not based on published experimental results for Albaconazole.
| Stress Condition | Duration | Parameter | Hypothetical % Degradation | Potential Degradation Products |
| Acidic | 24 hours | 0.1 M HCl at 60°C | 15-25% | Hydrolysis of the quinazolinone ring |
| Alkaline | 24 hours | 0.1 M NaOH at 60°C | 20-35% | Ring opening or side-chain cleavage |
| Oxidative | 24 hours | 3% H₂O₂ at room temp | 30-50% | N-oxidation of the triazole ring |
| Thermal | 48 hours | 80°C (solid state) | 5-10% | Minor degradation |
| Photolytic | 24 hours | UV light (254 nm) | 10-20% | Photodegradation products |
Visualizations
Caption: Experimental workflow for the preparation and analysis of Albaconazole samples.
Caption: Potential degradation pathways of Albaconazole under various stress conditions.
References
- 1. Advances in synthetic approach to and antifungal activity of triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Albaconazole | Antifungal | P450 | TargetMol [targetmol.com]
- 3. Mechanistic study of the oxidative degradation of the triazole antifungal agent CS-758 in an amorphous form - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative In Vitro Analysis of Albaconazole and Itraconazole Antifungal Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vitro antifungal activity of albaconazole and itraconazole, two prominent triazole antifungal agents. The information presented herein is curated from peer-reviewed studies to assist researchers in evaluating their potential applications.
Mechanism of Action
Both albaconazole and itraconazole are members of the triazole class of antifungal agents. Their primary mechanism of action involves the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase. This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. By disrupting ergosterol synthesis, these drugs compromise the integrity and function of the cell membrane, leading to the inhibition of fungal growth and replication.
In Vitro Antifungal Susceptibility Data
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for albaconazole and itraconazole against a range of clinically relevant fungal pathogens. MIC values are a measure of the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism in vitro. Lower MIC values are indicative of greater antifungal potency.
| Fungal Species | Drug | MIC Range (μg/mL) | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) | Reference |
| Yeasts | |||||
| Candida albicans | Albaconazole | 0.001 - >2.5 | 0.011 | - | [1] |
| Itraconazole | ≤0.016 - >8.0 | 0.063 | 0.5-1 | [2][3] | |
| Candida glabrata | Albaconazole | 0.005 - 0.78 | 0.095 | - | [1] |
| Itraconazole | 0.06 - >16 | 0.5-1 | - | [3] | |
| Candida parapsilosis | Albaconazole | <0.005 - 0.182 | - | - | |
| Itraconazole | ≤0.03 - 4 | 0.125 | 0.5 | ||
| Candida krusei | Albaconazole | 0.01 - >2.5 | 0.19 | - | |
| Itraconazole | 0.06 - >16 | 0.5 | 1 | ||
| Molds | |||||
| Aspergillus fumigatus | Albaconazole | 0.27 - 4.5 | - | - | |
| Itraconazole | 0.125 - >16 | 0.5-1 | 1-2 | ||
| Aspergillus flavus | Albaconazole | - | - | - | |
| Itraconazole | 0.125 - 8 | 0.5 | 1 | ||
| Aspergillus niger | Albaconazole | - | - | - | |
| Itraconazole | 0.125 - 4 | 0.5 | 1 | ||
| Aspergillus terreus | Albaconazole | - | - | - | |
| Itraconazole | 0.25 - 8 | 1 | 2 |
Note: MIC₅₀ and MIC₉₀ represent the MIC values that inhibit 50% and 90% of the isolates tested, respectively. Dashes indicate that the data was not available in the cited sources. The variability in MIC ranges can be attributed to differences in the specific strains tested and the methodologies used across studies.
Experimental Protocols
The in vitro susceptibility data presented in this guide are primarily based on standardized methodologies from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
CLSI Broth Microdilution Method (M38-A2)
The CLSI M38-A2 is a reference method for the broth dilution antifungal susceptibility testing of filamentous fungi.
-
Inoculum Preparation: Fungal colonies are grown on potato dextrose agar. A suspension of conidia is prepared in sterile saline containing a wetting agent. The turbidity of the suspension is adjusted spectrophotometrically to achieve a final inoculum concentration of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL.
-
Antifungal Agent Preparation: The antifungal agents are serially diluted in RPMI 1640 medium, which is buffered to a pH of 7.0 with MOPS buffer.
-
Incubation: The microdilution plates are incubated at 35°C for 48 to 72 hours, depending on the fungal species.
-
Endpoint Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a prominent decrease in turbidity compared to the growth control well.
EUCAST Broth Microdilution Method
The EUCAST methodology presents some modifications to the CLSI standard.
-
Medium: RPMI 1640 medium is supplemented with 2% glucose to enhance fungal growth.
-
Inoculum Size: The final inoculum concentration is typically higher, ranging from 1 x 10⁵ to 5 x 10⁵ CFU/mL.
-
Endpoint Reading: For azoles, the endpoint is defined as the complete inhibition of growth.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent using the broth microdilution method.
Caption: Workflow for MIC determination via broth microdilution.
Signaling Pathway Inhibition
The antifungal activity of both albaconazole and itraconazole is a direct consequence of inhibiting the ergosterol biosynthesis pathway, a critical process for maintaining the fungal cell membrane's structural and functional integrity.
Caption: Inhibition of the ergosterol biosynthesis pathway.
References
A Comparative Guide to Albaconazole Quantification Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of three common analytical methods for the quantification of Albaconazole: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and a representative Microbiological Assay. The selection of an appropriate assay is critical for drug development, therapeutic drug monitoring, and pharmacokinetic studies. This document outlines the performance characteristics, experimental protocols, and comparative advantages of each method based on available experimental data.
Performance Comparison
The choice of a quantification assay depends on the specific requirements of the study, such as the need for high sensitivity, selectivity, throughput, and cost-effectiveness. The following tables summarize the key performance parameters of HPLC-UV, LC-MS/MS, and a representative Microbiological Assay for Albaconazole quantification.
Table 1: Comparison of General Assay Characteristics
| Feature | HPLC-UV | LC-MS/MS | Microbiological Assay |
| Principle | Chromatographic separation followed by UV absorbance detection. | Chromatographic separation followed by mass-based detection of parent and fragment ions. | Inhibition of fungal growth in proportion to the drug concentration. |
| Selectivity | Moderate to high; potential for interference from co-eluting compounds. | Very high; distinguishes compounds based on mass-to-charge ratio. | Low; susceptible to interference from other antifungal compounds. |
| Sensitivity | Moderate. | Very high; considered the gold standard for trace-level quantification. | Low to moderate. |
| Throughput | Moderate. | High, with rapid analysis times per sample. | Low; requires long incubation periods. |
| Cost | Moderate instrument cost, lower operational cost. | High instrument cost, moderate operational cost. | Low instrument cost, low operational cost. |
| Application | Routine analysis, quality control, formulation development. | Pharmacokinetic studies, bioequivalence studies, therapeutic drug monitoring. | Potency testing of active pharmaceutical ingredients (APIs). |
Table 2: Comparative Quantitative Performance of Albaconazole Assays
| Parameter | HPLC-UV (Chiral DAD)[1] | LC-MS/MS (Chiral)[1] | Representative Microbiological Assay* |
| Linearity Range | 10 - 100 ng/mL | 10 - 100 ng/mL | Typically in the µg/mL range |
| Accuracy (% Recovery) | 96.0% - 99.3% | 98.4% - 99.7% | Not specifically reported for Albaconazole |
| Precision (%RSD) | 0.63% - 1.86% | 0.45% - 1.41% | Not specifically reported for Albaconazole |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL | 10 ng/mL | Not specifically reported for Albaconazole |
| Run Time per Sample | ~20 minutes | < 10 minutes | 24 - 48 hours (incubation) |
Experimental Workflows
The following diagrams illustrate the typical experimental workflows for each quantification method.
Detailed Experimental Protocols
HPLC-UV Method (Chiral Separation)
This protocol is based on the method described by Sangamithra et al. (2023) for the chiral separation of Albaconazole enantiomers.[1]
-
Sample Preparation:
-
Prepare a stock solution of Albaconazole.
-
Prepare working standard solutions by diluting the stock solution.
-
For biological samples, perform protein precipitation using a suitable organic solvent (e.g., acetonitrile).
-
Centrifuge the mixture to pellet the precipitated proteins.
-
Collect the supernatant for injection.
-
-
Chromatographic Conditions:
-
Validation Parameters:
-
The method was validated according to ICH guidelines for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
-
LC-MS/MS Method (Chiral Separation)
This protocol is also based on the method by Sangamithra et al. (2023).
-
Sample Preparation:
-
Follow the same sample preparation steps as for the HPLC-UV method. The use of a deuterated internal standard is highly recommended for improved accuracy.
-
-
LC-MS/MS Conditions:
-
Column: Chiralpak IG-3 (100 × 4.6 mm, 3 µm).
-
Mobile Phase: Acetonitrile and 10 mM Ammonium Bicarbonate (90:10 v/v).
-
Flow Rate: 0.5 mL/minute.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive ion mode.
-
MRM Transition: m/z 432.0 (parent ion) → m/z 391.0 (daughter ion) for Albaconazole.
-
-
Validation Parameters:
-
The method was validated according to ICH guidelines, demonstrating improved selectivity, precision, and accuracy compared to the HPLC-DAD method.
-
Representative Microbiological Assay (Agar Diffusion Method)
-
Materials:
-
Test Organism: A susceptible strain of Candida albicans (e.g., ATCC 90028).
-
Culture Medium: Sabouraud Dextrose Agar.
-
Standard and Sample Preparation: Prepare stock solutions of Albaconazole reference standard and test samples in a suitable solvent (e.g., DMSO). Prepare a series of dilutions for the standard curve.
-
-
Assay Procedure:
-
Prepare Sabouraud Dextrose Agar according to the manufacturer's instructions and sterilize.
-
Cool the agar to 45-50°C and inoculate with a standardized suspension of Candida albicans.
-
Pour the inoculated agar into sterile petri dishes and allow to solidify.
-
Create wells in the agar or place sterile paper discs onto the surface.
-
Pipette a fixed volume of each standard dilution and sample solution into the wells or onto the discs.
-
Incubate the plates at 35°C for 24-48 hours.
-
Measure the diameter of the zones of inhibition around each well/disc.
-
-
Data Analysis:
-
Plot the logarithm of the concentration of the standard solutions against the diameter of the zones of inhibition.
-
Determine the concentration of the test samples by interpolating their zone diameters on the standard curve.
-
-
Validation Parameters (to be established):
-
Linearity, accuracy, precision, selectivity, and robustness need to be determined through a formal validation study.
-
Conclusion and Recommendations
The choice of an assay for Albaconazole quantification should be guided by the specific research or clinical question.
-
LC-MS/MS is the most sensitive and selective method, making it ideal for pharmacokinetic studies and therapeutic drug monitoring where low concentrations in complex biological matrices are expected. Its high throughput also makes it suitable for large sample sets.
-
HPLC-UV offers a good balance of performance and cost. It is a reliable method for quality control, formulation analysis, and studies where the expected concentrations are within its linear range. While less sensitive than LC-MS/MS, it is more accessible to laboratories that do not have mass spectrometry capabilities.
-
A Microbiological Assay , once validated, would be a cost-effective method for determining the biological activity (potency) of Albaconazole. However, it suffers from lower precision, longer analysis times, and potential for interference compared to chromatographic methods. Its primary application would be in quality control testing of the active pharmaceutical ingredient.
For a comprehensive understanding of Albaconazole's disposition and efficacy, a combination of these methods may be most appropriate. For instance, LC-MS/MS could be used for pharmacokinetic profiling, while a microbiological assay could confirm the biological potency of the drug substance. Direct cross-validation studies are encouraged to establish a clear correlation between the concentrations measured by these different techniques.
References
A Comparative Guide to the Bioequivalence of Oral Albaconazole Formulations: Tablet vs. Capsule
This guide provides a detailed comparison of the bioequivalence, pharmacokinetics, and safety profiles of two oral formulations of albaconazole: a single 400 mg tablet and four 100 mg capsules. The data and methodologies presented are derived from a Phase I, open-label, two-sequence crossover study conducted in healthy participants.[1][2][3][4][5]
Data Presentation: Pharmacokinetic Parameters
A summary of the key pharmacokinetic (PK) parameters for both albaconazole and its primary metabolite, 6-hydroxyalbaconazole, is presented below. These parameters are crucial for assessing the bioequivalence of the two formulations.
Table 1: Geometric Mean Pharmacokinetic Parameters of Albaconazole and 6-hydroxyalbaconazole for Tablet and Capsule Formulations
| Parameter | Albaconazole (Tablet) | Albaconazole (Capsule) | 6-hydroxyalbaconazole (Tablet) | 6-hydroxyalbaconazole (Capsule) |
| Cmax (ng/mL) | 794.3 | 1014.8 | 109.1 | 114.4 |
| AUC0-t (ng·h/mL) | 38,800 | 43,350 | 17,990 | 18,740 |
| AUC0-inf (ng·h/mL) | 42,940 | 47,170 | 21,300 | 22,090 |
| tmax (h) | 6.0 | 6.0 | 8.0 | 6.0 |
| t1/2 (h) | 73.7 | 75.8 | 73.1 | 75.3 |
Cmax: Maximum plasma concentration; AUC0-t: Area under the plasma concentration-time curve from time zero to the last measurable concentration; AUC0-inf: Area under the plasma concentration-time curve from time zero to infinity; tmax: Time to reach maximum plasma concentration; t1/2: Elimination half-life.
The study revealed that the area under the curve (AUC) and the maximum measured plasma concentration (Cmax) for the albaconazole tablet were approximately 10% and 22% lower, respectively, than for the albaconazole capsules. The 90% confidence intervals for the ratios of Cmax and AUC values fell outside the standard bioequivalence range of 80%–125%. Consequently, the tablet and capsule formulations of albaconazole are not considered bioequivalent.
Experimental Protocols
The bioequivalence of the two albaconazole formulations was assessed in a Phase I, single-center, randomized, open-label, two-period, two-sequence crossover study.
Study Design:
-
Participants: Forty healthy male and female volunteers between the ages of 18 and 45 were enrolled.
-
Dosing: Participants were randomly assigned to one of two treatment sequences.
-
Sequence 1: A single 400 mg tablet of albaconazole, followed by a crossover to a single dose of four 100 mg albaconazole capsules.
-
Sequence 2: A single dose of four 100 mg albaconazole capsules, followed by a crossover to a single 400 mg tablet of albaconazole.
-
-
Washout Period: A washout period was observed between the two treatment periods.
-
Blood Sampling: Blood samples were collected from participants over a period of 15 days following the administration of each formulation to determine the plasma concentrations of albaconazole and its primary metabolite, 6-hydroxyalbaconazole.
Analytical Method:
-
The plasma concentrations of albaconazole and 6-hydroxyalbaconazole were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
The linear range of the assay for both analytes was 1.000–1000 ng/mL.
-
The accuracy of the method ranged from -5.6% to 4.3% for albaconazole and -7.6% to 0.1% for 6-hydroxyalbaconazole.
-
The precision of the method was between 3.1% and 5.1% for albaconazole and 4.1% and 6.5% for 6-hydroxyalbaconazole.
Safety Assessment:
-
Safety and tolerability were monitored throughout the study. Both formulations were found to be safe and well-tolerated. The majority of adverse events reported were mild and primarily related to the gastrointestinal or nervous systems.
Mandatory Visualization
The following diagram illustrates the experimental workflow of the bioequivalence study.
Caption: Workflow of the two-sequence crossover bioequivalence study.
References
- 1. A Phase 1, randomized, open-label crossover study to evaluate the safety and pharmacokinetics of 400 mg albaconazole administered to healthy participants as a tablet formulation versus a capsule formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Phase 1, randomized, open-label crossover study to evaluate the safety and pharmacokinetics of 400 mg albaconazole administered to healthy participants as a tablet formulation versus a capsule formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Albaconazole and Voriconazole for Researchers
An Objective Guide for Scientists and Drug Development Professionals
In the landscape of antifungal therapeutics, the azole class of drugs remains a cornerstone for the management of a wide spectrum of fungal infections. Within this class, both established and investigational agents offer distinct profiles. This guide provides a detailed, head-to-head comparison of Voriconazole, a widely used second-generation triazole, and Albaconazole, an investigational triazole that has demonstrated potent in vitro and in vivo activity. This comparison is intended for researchers, scientists, and drug development professionals, presenting key data from preclinical studies to facilitate an objective evaluation of their respective attributes.
Mechanism of Action: A Shared Target
Both Albaconazole and Voriconazole are members of the triazole class and share the same fundamental mechanism of action. They exert their antifungal effect by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51). This enzyme is a critical component of the ergosterol biosynthesis pathway. Ergosterol is an essential sterol in the fungal cell membrane, analogous to cholesterol in mammalian cells, and is vital for maintaining membrane integrity, fluidity, and the function of membrane-bound enzymes.
By binding to the heme iron atom in the active site of CYP51, both drugs prevent the demethylation of lanosterol, a precursor to ergosterol. This inhibition leads to a depletion of ergosterol and an accumulation of toxic 14α-methylated sterols in the fungal cell membrane. The consequences of this disruption are twofold: it compromises the structural integrity and function of the cell membrane and inhibits fungal growth and replication. While Voriconazole's action is primarily fungistatic against yeasts like Candida, it can exhibit fungicidal activity against certain filamentous fungi, such as Aspergillus species.[1] Albaconazole is also considered to have broad-spectrum activity, and its mechanism is presumed to be similar.[1]
Figure 1. Mechanism of action for Albaconazole and Voriconazole.
In Vitro Efficacy: A Comparative Overview
The in vitro activity of an antifungal agent, typically measured by the Minimum Inhibitory Concentration (MIC), is a critical indicator of its potential therapeutic efficacy. Both Albaconazole and Voriconazole have demonstrated broad-spectrum activity against a range of fungal pathogens.
Data Presentation: In Vitro Susceptibility Data (MIC)
While direct head-to-head comparative studies are limited, the following tables summarize available MIC data from various sources to provide a comparative perspective. It is important to note that variations in testing methodology can influence MIC values.
Table 1: Comparative In Vitro Activity against Aspergillus Species
| Organism | Drug | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |
|---|---|---|---|---|
| Aspergillus fumigatus | Albaconazole | 0.25 | - | [1] |
| Voriconazole | 0.25 - 0.5 | 0.5 - 1.0 | [2][3] | |
| Aspergillus flavus | Albaconazole | - | - | - |
| Voriconazole | 0.5 - 1.0 | 1.0 | ||
| Aspergillus niger | Albaconazole | - | - | - |
| Voriconazole | 1.0 | 1.0 | ||
| Aspergillus terreus | Albaconazole | - | - | - |
| | Voriconazole | 0.25 | 0.5 | |
Table 2: Comparative In Vitro Activity against Candida Species
| Organism | Drug | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |
|---|---|---|---|---|
| Candida albicans | Albaconazole | - | ≤1.0 | |
| Voriconazole | ≤0.03 - 0.06 | 0.06 - 0.125 | ||
| Candida glabrata | Albaconazole | - | ≤1.0 | |
| Voriconazole | 0.125 - 0.5 | 1.0 - 4.0 | ||
| Candida krusei | Albaconazole | - | ≤1.0 | |
| Voriconazole | 0.125 - 0.25 | 0.5 - 1.0 | ||
| Candida parapsilosis | Albaconazole | - | ≤1.0 |
| | Voriconazole | ≤0.03 | 0.06 | |
Table 3: Comparative In Vitro Activity against Dermatophytes
| Organism | Drug | Geometric Mean MIC (µg/mL) | MIC Range (µg/mL) | Reference |
|---|---|---|---|---|
| Trichophyton rubrum | Albaconazole | - | - | - |
| Voriconazole | 0.05 | - | ||
| Various Dermatophytes | Albaconazole | Potent activity reported | - |
| (19 species) | Voriconazole | - | 0.03 - >64 | |
In Vivo Efficacy: Insights from Animal Models
Animal models of fungal infections are indispensable for evaluating the in vivo efficacy of antifungal candidates. Both Albaconazole and Voriconazole have been assessed in various models, demonstrating their potential to treat systemic and localized fungal diseases.
Albaconazole has shown efficacy in animal models of systemic aspergillosis, candidiasis, cryptococcosis, and scedosporiosis. In a rabbit model of cryptococcal meningitis, albaconazole was as effective as fluconazole. Voriconazole has also demonstrated efficacy in various animal models, including guinea pig models of aspergillosis and rabbit models of candidiasis.
Pharmacokinetic Profiles: A Key Differentiator
The pharmacokinetic properties of an antifungal agent are crucial determinants of its dosing regimen and clinical utility.
Table 4: Comparative Pharmacokinetic Parameters
| Parameter | Albaconazole | Voriconazole | Reference |
|---|---|---|---|
| Oral Bioavailability | Good | ~96% | |
| Metabolism | Hepatic (CYP450) | Hepatic (Primarily CYP2C19, also CYP2C9, CYP3A4) | |
| Elimination Half-life | Long, allows for potential once-weekly dosing | ~6 hours (dose-dependent) | |
| Pharmacokinetics | - | Non-linear |
| Drug Interactions | Potential for CYP450 interactions | Numerous, significant interactions via CYP inhibition | |
A significant potential advantage of Albaconazole is its long elimination half-life, which may allow for less frequent dosing schedules, potentially improving patient adherence. Voriconazole, in contrast, has a shorter, dose-dependent half-life and is known for its non-linear pharmacokinetics and a high potential for drug-drug interactions due to its metabolism through and inhibition of multiple CYP450 enzymes.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are generalized protocols for key in vitro and in vivo assays used to evaluate antifungal agents.
Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution)
The broth microdilution method is a standardized technique to determine the MIC of an antifungal agent against a specific fungal isolate.
Figure 2. Workflow for MIC determination by broth microdilution.
Protocol Steps:
-
Fungal Isolate Preparation: The fungal isolate is cultured on appropriate agar media. A suspension is prepared in sterile saline and adjusted to a specific turbidity, typically a 0.5 McFarland standard.
-
Antifungal Agent Dilution: The antifungal agent is serially diluted in a 96-well microtiter plate containing a suitable broth medium (e.g., RPMI-1640).
-
Inoculation: Each well is inoculated with the standardized fungal suspension.
-
Incubation: The microtiter plate is incubated at a controlled temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that inhibits visible growth of the fungus.
Animal Model of Invasive Aspergillosis
Animal models are crucial for evaluating the in vivo efficacy of antifungal drugs against systemic infections like invasive aspergillosis.
Figure 3. Experimental workflow for an in vivo aspergillosis model.
Protocol Steps:
-
Animal Model: Typically, immunocompromised mice (e.g., neutropenic) are used to mimic the host conditions susceptible to invasive aspergillosis.
-
Infection: Animals are infected with a standardized inoculum of Aspergillus fumigatus conidia, often via the intravenous or intranasal route.
-
Treatment: Treatment with the antifungal agent (e.g., Albaconazole or Voriconazole) is initiated at a specified time post-infection and administered for a defined period.
-
Monitoring and Endpoints: Key endpoints include survival, clinical scores, and fungal burden in target organs (e.g., lungs, kidneys), which is often quantified by colony-forming unit (CFU) counts or quantitative PCR (qPCR). Histopathological analysis of tissues is also commonly performed to assess tissue damage and fungal invasion.
Conclusion
This guide provides a comparative overview of Albaconazole and Voriconazole based on available preclinical data. Both agents are potent inhibitors of fungal ergosterol biosynthesis. Voriconazole is a well-established therapeutic with a broad spectrum of activity, but its clinical use is complicated by non-linear pharmacokinetics and a high potential for drug interactions. Albaconazole has demonstrated promising broad-spectrum in vitro and in vivo activity, with a pharmacokinetic profile that may offer the advantage of less frequent dosing.
The discontinuation of Albaconazole's clinical development means that a definitive comparison based on robust clinical trial data is not possible. However, the preclinical data presented here offer valuable insights for researchers in the field of antifungal drug discovery and development, highlighting the distinct characteristics of these two triazole agents. Further research into novel triazoles with optimized pharmacokinetic and safety profiles remains a critical endeavor in the fight against invasive fungal infections.
References
- 1. researchgate.net [researchgate.net]
- 2. 1169. In Vitro Activity of Posaconazole versus Voriconazole for the Treatment of Invasive Aspergillosis in Adults Enrolled in a Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro susceptibility testing of Aspergillus spp. against voriconazole, itraconazole, posaconazole, amphotericin B and caspofungin - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Isotopic Labeling Efficiency: Albaconazole-d3 Versus Other Commercially Available Antifungal Isotopic Standards
For Researchers, Scientists, and Drug Development Professionals
In the realm of pharmacokinetic and bioanalytical studies, the use of stable isotope-labeled internal standards is paramount for achieving accurate and reliable quantification of drug candidates. This guide provides an objective comparison of the isotopic labeling characteristics of Albaconazole-d3 against other widely used deuterated standards for antifungal drugs, including Itraconazole-d5, Voriconazole-d3, and Posaconazole-d4. The information presented herein is compiled from commercially available data and established principles of bioanalysis to assist researchers in selecting the most appropriate internal standard for their specific applications.
Principles of Isotopic Labeling in Bioanalysis
Stable isotope-labeled internal standards, particularly deuterated compounds, are the preferred choice in quantitative mass spectrometry-based bioanalysis.[1] Their near-identical physicochemical properties to the analyte of interest ensure they co-elute chromatographically and experience similar ionization effects, thereby effectively compensating for variations in sample extraction, matrix effects, and instrument response.[2][3] The ideal deuterated internal standard should possess high isotopic purity, with the deuterium labels located on metabolically stable positions to prevent back-exchange with protons from the surrounding environment.[2]
Comparison of Isotopic Purity
The isotopic purity of a deuterated standard is a critical parameter that directly impacts the accuracy of quantitative assays. It is defined as the percentage of the labeled compound that contains the desired number of deuterium atoms. The presence of unlabeled (d0) or partially labeled species can interfere with the measurement of the analyte, leading to inaccurate results.
The following table summarizes the available isotopic purity data for this compound and other selected deuterated antifungal standards, based on information from their Certificates of Analysis (CoA).
| Internal Standard | Degree of Deuteration | Reported Isotopic Purity (%) | Isotopic Distribution |
| This compound | d3 | 98.8[4] | d0=0.02%, d1=0.09%, d2=3.29%, d3=96.60% |
| Itraconazole-d5 | d5 | ≥99 (d1-d5) | A representative lot was 88% d5, 12% d4 with no d0 |
| Voriconazole-d3 | d3 | >95 | >99.9% (d0 = 0.00%) |
| Posaconazole-d4 | d4 | ≥97 | Not specified |
Note: Isotopic purity and distribution can vary between different batches and suppliers. It is crucial to consult the Certificate of Analysis for the specific lot being used.
Experimental Protocols
The determination of isotopic purity and the assessment of the stability of the isotopic label are crucial steps in the validation of a deuterated internal standard. Below are generalized experimental protocols for these evaluations.
Isotopic Purity Determination by Mass Spectrometry
Objective: To determine the isotopic distribution and purity of a deuterated internal standard.
Methodology:
-
Sample Preparation: Prepare a solution of the deuterated standard in a suitable solvent (e.g., methanol, acetonitrile) at a concentration appropriate for mass spectrometric analysis.
-
Mass Spectrometric Analysis: Infuse the solution directly into a high-resolution mass spectrometer (HRMS) or analyze by liquid chromatography-mass spectrometry (LC-MS).
-
Data Acquisition: Acquire the mass spectrum in the region of the molecular ion of the deuterated standard.
-
Data Analysis: Identify and integrate the peak areas of the unlabeled compound (d0) and all deuterated species (d1, d2, d3, etc.). Calculate the percentage of each species relative to the total integrated area to determine the isotopic distribution. The isotopic purity is the percentage of the desired deuterated species.
Assessment of Isotopic Label Stability (H/D Exchange)
Objective: To evaluate the stability of the deuterium labels and ensure they do not exchange with protons from the sample matrix or mobile phase under analytical conditions.
Methodology:
-
Incubation: Incubate the deuterated internal standard in a blank biological matrix (e.g., plasma, serum) at a relevant temperature (e.g., 37°C) for a duration that mimics the sample preparation and analysis time.
-
Sample Preparation: Extract the deuterated standard from the matrix using the established analytical method.
-
LC-MS/MS Analysis: Analyze the extracted sample by LC-MS/MS, monitoring the mass-to-charge ratio (m/z) of the deuterated standard.
-
Data Analysis: Compare the mass spectrum of the incubated sample with that of a freshly prepared standard. Any significant decrease in the abundance of the fully deuterated species or an increase in the abundance of partially deuterated or unlabeled species would indicate instability of the isotopic label.
Visualizing Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the workflows for the experimental protocols described above.
Discussion and Conclusion
Based on the available Certificate of Analysis, this compound demonstrates a high isotopic purity of 98.8%, with a well-defined isotopic distribution. This level of enrichment is generally considered suitable for use as an internal standard in most bioanalytical applications. The detailed isotopic distribution provided for this compound is particularly valuable as it allows for a more accurate correction for the contribution of the internal standard to the analyte signal.
The other compared standards, Itraconazole-d5, Voriconazole-d3, and Posaconazole-d4, also exhibit high isotopic purities as stated by their suppliers. However, detailed isotopic distribution data is not always as readily available, which can be a consideration for highly sensitive assays.
It is important to note that isotopic purity is only one aspect of the performance of a deuterated internal standard. The stability of the deuterium label is equally critical. The d3 label in this compound is on a methyl group, which is generally considered a stable position with a low risk of back-exchange. However, experimental verification of label stability under the specific conditions of an assay is always recommended.
Furthermore, the potential for chromatographic isotope effects, where the deuterated and non-deuterated compounds have slightly different retention times, should be evaluated during method development. While typically minimal, this effect can be more pronounced with a higher degree of deuteration and can impact the accuracy of quantification if not properly addressed.
References
Evaluating Albaconazole-d3 Performance Across Mass Spectrometers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The Role of Deuterated Internal Standards in Mass Spectrometry
In quantitative mass spectrometry, especially in complex biological matrices, variability can arise from sample preparation, matrix effects, and instrument response.[1] Deuterated internal standards, such as Albaconazole-d3, are considered the gold standard for mitigating these variabilities.[2] By replacing one or more hydrogen atoms with deuterium, the mass of the molecule is increased, allowing the mass spectrometer to differentiate it from the unlabeled analyte (Albaconazole).[2] However, the physicochemical properties remain nearly identical, ensuring that the deuterated standard behaves similarly to the analyte during extraction, chromatography, and ionization.[3] This co-eluting behavior allows for accurate correction of analytical errors, leading to enhanced precision and accuracy in quantification.[4]
Key Performance Parameters for Evaluation
The performance of this compound should be rigorously assessed during method development and validation. The following table summarizes the critical parameters to evaluate. While specific values will depend on the mass spectrometer, matrix, and chromatographic conditions, this table provides a template for recording and comparing performance data.
| Performance Parameter | Acceptance Criteria | Purpose | Typical Experiment |
| Specificity & Selectivity | No significant interfering peaks at the retention time of Albaconazole and this compound in blank matrix. | To ensure that the method can distinguish the analytes from other components in the sample matrix. | Analysis of at least six different batches of blank matrix. |
| Linearity | Correlation coefficient (r²) ≥ 0.99 | To demonstrate a proportional relationship between analyte concentration and detector response over a defined range. | Analysis of a calibration curve with at least six non-zero concentration levels. |
| Accuracy & Precision | Accuracy: Within ±15% of the nominal concentration (±20% at LLOQ). Precision: Coefficient of variation (CV) ≤ 15% (≤ 20% at LLOQ). | To determine the closeness of measured values to the true value and the reproducibility of the measurements. | Analysis of quality control (QC) samples at low, medium, and high concentrations in at least three independent runs. |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10, with acceptable accuracy and precision. | The lowest concentration of the analyte that can be reliably and accurately measured. | Analysis of serially diluted samples to determine the lowest concentration meeting accuracy and precision criteria. |
| Matrix Effect | CV of the response ratio (analyte/internal standard) in different matrix lots should be ≤ 15%. | To assess the influence of matrix components on the ionization of the analyte and internal standard. | Post-extraction spike of analyte and internal standard into extracts of at least six different matrix lots. |
| Recovery | Consistent and reproducible recovery for both analyte and internal standard. | To evaluate the efficiency of the extraction procedure. | Comparison of the peak areas of analytes from extracted samples to those of unextracted standards. |
| Stability | Analyte concentration should be within ±15% of the initial concentration under various storage conditions. | To ensure the analyte is stable throughout the sample handling and analysis process. | Analysis of QC samples after storage at different temperatures (e.g., room temperature, -20°C, -80°C) and for different durations (e.g., short-term, long-term, freeze-thaw cycles). |
Experimental Protocol: Quantification of Albaconazole using this compound
This section provides a general experimental protocol for the quantification of Albaconazole in human plasma using this compound as an internal standard with LC-MS/MS. This protocol should be optimized for the specific mass spectrometer and laboratory conditions.
1. Materials and Reagents:
-
Albaconazole reference standard
-
This compound internal standard
-
Human plasma (blank)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid (FA), LC-MS grade
-
Water, ultrapure
2. Preparation of Solutions:
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Albaconazole and this compound in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the Albaconazole stock solution in 50:50 ACN:water to create calibration standards.
-
Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the this compound stock solution in ACN with 0.1% formic acid.
3. Sample Preparation (Protein Precipitation):
-
Aliquot 50 µL of blank plasma, calibration standards, quality control (QC) samples, and study samples into a 96-well plate.
-
Add 150 µL of the internal standard working solution (in ACN with 0.1% FA) to each well.
-
Vortex the plate for 2 minutes to ensure thorough mixing and protein precipitation.
-
Centrifuge the plate at 4000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer 100 µL of the supernatant to a clean 96-well plate for LC-MS/MS analysis.
4. LC-MS/MS Conditions (Example):
-
LC System: A high-performance or ultra-high-performance liquid chromatography system.
-
Column: A suitable C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: Optimize a gradient elution to achieve good separation and peak shape for Albaconazole and this compound.
-
Flow Rate: Optimize based on column dimensions (e.g., 0.4 mL/min).
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MRM Transitions:
-
Albaconazole: Determine the precursor and product ion transitions (e.g., based on literature or infusion experiments).
-
This compound: Determine the precursor and product ion transitions.
-
-
Instrument Parameters: Optimize ion source parameters (e.g., capillary voltage, source temperature, gas flows) and collision energy for each transition.
Workflow and Data Analysis
The following diagram illustrates the general workflow for a bioanalytical method using a deuterated internal standard.
Caption: Experimental workflow for quantitative analysis using a deuterated internal standard.
Conclusion
While this guide does not provide direct performance data of this compound on specific mass spectrometers, it offers a robust framework for its evaluation. By systematically assessing the key performance parameters outlined, researchers can validate a reliable and accurate bioanalytical method for the quantification of Albaconazole. The use of a deuterated internal standard like this compound is a critical component in achieving high-quality data in regulated and research environments. The detailed experimental protocol and workflow provide a practical starting point for method development and optimization on any LC-MS/MS platform.
References
Comparative analysis of Albaconazole's effect on various fungal strains
A comprehensive guide for researchers and drug development professionals on the in-vitro activity of Albaconazole against a spectrum of fungal pathogens, benchmarked against leading azole antifungals.
This guide provides a detailed comparative analysis of Albaconazole, a novel triazole antifungal agent, and its efficacy against a wide range of fungal strains. The data presented herein has been compiled from various preclinical studies to offer an objective overview of its performance relative to established antifungal drugs such as fluconazole, itraconazole, voriconazole, and posaconazole.
Mechanism of Action: Targeting Fungal Cell Integrity
Like other azole antifungals, Albaconazole targets the fungal cytochrome P450 enzyme lanosterol 14α-demethylase, which is essential for the biosynthesis of ergosterol.[1] Ergosterol is a vital component of the fungal cell membrane, and its depletion disrupts membrane integrity, leading to the inhibition of fungal growth and replication.[1]
Below is a diagram illustrating the ergosterol biosynthesis pathway and the site of action for azole antifungals.
Caption: Ergosterol biosynthesis pathway and the inhibitory action of azole antifungals.
Comparative In-Vitro Activity: A Tabular Overview
The following tables summarize the in-vitro activity of Albaconazole and other azole antifungals against various fungal species, as determined by Minimum Inhibitory Concentration (MIC) values. MIC is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation. MIC50 and MIC90 represent the MIC values required to inhibit the growth of 50% and 90% of the tested isolates, respectively.
Table 1: Antifungal Activity against Candida Species
| Organism (No. of Isolates) | Antifungal Agent | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Candida albicans | Albaconazole | <0.005 - 0.182 | - | ≤1.0 |
| Fluconazole | 0.12 - >64 | 0.5 | 2 | |
| Itraconazole | 0.015 - >8 | 0.06 | 0.5 | |
| Voriconazole | 0.007 - 2 | 0.015 | 0.06 | |
| Posaconazole | 0.007 - 1 | 0.015 | 0.06 | |
| Candida glabrata | Albaconazole | <0.005 - 0.182 | - | ≤1.0 |
| Fluconazole | 0.25 - >64 | 8 | 32 | |
| Itraconazole | 0.03 - >8 | 0.5 | 2 | |
| Voriconazole | 0.015 - 16 | 0.12 | 1 | |
| Posaconazole | 0.03 - 8 | 0.25 | 1 | |
| Candida parapsilosis | Albaconazole | <0.005 - 0.182 | - | ≤1.0 |
| Fluconazole | 0.12 - 32 | 1 | 2 | |
| Itraconazole | 0.015 - 2 | 0.06 | 0.25 | |
| Voriconazole | 0.007 - 0.5 | 0.015 | 0.03 | |
| Posaconazole | 0.015 - 0.5 | 0.03 | 0.12 | |
| Candida krusei | Albaconazole | <0.005 - 0.182 | - | ≤1.0 |
| Fluconazole | 4 - >64 | 16 | 64 | |
| Itraconazole | 0.06 - 4 | 0.25 | 0.5 | |
| Voriconazole | 0.03 - 2 | 0.12 | 0.5 | |
| Posaconazole | 0.06 - 1 | 0.12 | 0.25 |
Note: Data for comparator agents is compiled from multiple sources and represents a general susceptibility profile. Specific MIC values can vary between studies.
Table 2: Antifungal Activity against Aspergillus Species
| Organism (No. of Isolates) | Antifungal Agent | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Aspergillus fumigatus | Albaconazole | 0.27 - 4.5 | - | - |
| Itraconazole | 0.12 - >16 | 0.5 | 1 | |
| Voriconazole | 0.12 - 4 | 0.25 | 0.5 | |
| Posaconazole | 0.03 - 2 | 0.12 | 0.25 | |
| Aspergillus flavus | Itraconazole | 0.25 - 2 | 0.5 | 1 |
| Voriconazole | 0.25 - 2 | 0.5 | 1 | |
| Posaconazole | 0.06 - 1 | 0.12 | 0.25 | |
| Aspergillus niger | Itraconazole | 0.25 - >16 | 1 | 4 |
| Voriconazole | 0.5 - 4 | 1 | 2 | |
| Posaconazole | 0.12 - 2 | 0.25 | 0.5 | |
| Aspergillus terreus | Itraconazole | 0.5 - 8 | 1 | 2 |
| Voriconazole | 0.25 - 2 | 0.5 | 1 | |
| Posaconazole | 0.12 - 1 | 0.25 | 0.5 |
Note: Albaconazole MIC data for a large number of Aspergillus isolates is limited in publicly available literature. The provided range is from a study on a smaller set of isolates.
Table 3: Antifungal Activity against Cryptococcus Species
| Organism (No. of Isolates) | Antifungal Agent | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Cryptococcus gattii (55) | Albaconazole | 0.008 - 0.5 | 0.016 | 0.25 |
| Voriconazole | 0.008 - 0.125 | 0.03 | 0.06 | |
| Fluconazole | 0.25 - 32 | 4 | 16 | |
| Cryptococcus neoformans | Albaconazole | ≤0.0012 - 1.25 | - | - |
| Fluconazole | 0.12 - 64 | 4 | 16 | |
| Itraconazole | 0.03 - 1 | 0.12 | 0.25 | |
| Voriconazole | 0.03 - 1 | 0.06 | 0.12 | |
| Posaconazole | 0.03 - 0.5 | 0.06 | 0.12 |
Note: Albaconazole data for C. gattii is from a specific study, while comparator data represents a broader consensus.
Table 4: Antifungal Activity against Dermatophytes
| Organism (No. of Isolates) | Antifungal Agent | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Trichophyton rubrum | Itraconazole | 0.03 - 2 | 0.125 | 0.5 |
| Voriconazole | 0.015 - 1 | 0.06 | 0.25 | |
| Fluconazole | 0.25 - 64 | 8 | 32 | |
| Trichophyton mentagrophytes | Itraconazole | 0.03 - 2 | 0.25 | 1 |
| Voriconazole | 0.03 - 1 | 0.125 | 0.5 | |
| Fluconazole | 0.5 - >64 | 16 | 64 |
Experimental Protocols
The in-vitro susceptibility data presented in this guide are predominantly based on standardized methods established by the Clinical and Laboratory Standards Institute (CLSI).
Antifungal Susceptibility Testing of Yeasts (CLSI M27)
This method is employed for determining the MICs of antifungal agents against Candida species and Cryptococcus neoformans.
-
Inoculum Preparation: Yeast isolates are cultured on Sabouraud dextrose agar for 24-48 hours. A suspension is prepared in sterile saline and adjusted to a 0.5 McFarland turbidity standard. This suspension is then further diluted in RPMI 1640 medium.
-
Antifungal Agent Preparation: Stock solutions of the antifungal agents are prepared in a suitable solvent (e.g., dimethyl sulfoxide) and serially diluted in RPMI 1640 medium in 96-well microtiter plates.
-
Inoculation and Incubation: The standardized yeast inoculum is added to each well of the microtiter plate containing the diluted antifungal agents. The plates are incubated at 35°C for 24-48 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition (typically ≥50% reduction) of growth compared to the growth control well.
Antifungal Susceptibility Testing of Filamentous Fungi (CLSI M38)
This method is utilized for determining the MICs of antifungal agents against filamentous fungi, including Aspergillus species and dermatophytes.
-
Inoculum Preparation: Fungal isolates are grown on potato dextrose agar until adequate sporulation is observed. Conidia are harvested and a suspension is prepared in sterile saline containing a wetting agent (e.g., Tween 80). The suspension is adjusted to a specific conidial density.
-
Antifungal Agent Preparation: Similar to the yeast protocol, stock solutions are prepared and serially diluted in RPMI 1640 medium in microtiter plates.
-
Inoculation and Incubation: The standardized conidial suspension is added to the wells of the microtiter plate. The plates are incubated at 35°C for 48-96 hours, depending on the growth rate of the fungus.
-
MIC Determination: The MIC endpoint is determined as the lowest concentration of the antifungal agent that shows complete inhibition of growth. For some fungus-drug combinations, a minimum effective concentration (MEC), the lowest concentration leading to the growth of small, rounded, compact hyphae, is determined.
The following diagram illustrates the general experimental workflow for antifungal susceptibility testing.
Caption: A generalized workflow for in-vitro antifungal susceptibility testing.
Conclusion
Albaconazole demonstrates potent and broad-spectrum in-vitro activity against a wide range of clinically important fungal pathogens.[1][3] Its efficacy against various Candida and Cryptococcus species is comparable or superior to that of other commonly used azole antifungals. While more extensive comparative data against filamentous fungi, particularly dermatophytes and a wider array of Aspergillus species, is warranted, the existing evidence suggests that Albaconazole is a promising new agent in the antifungal armamentarium. The data and protocols presented in this guide are intended to serve as a valuable resource for the research and drug development community in the ongoing effort to combat invasive fungal infections.
References
- 1. Discovery of a Novel Broad-Spectrum Antifungal Agent Derived from Albaconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro Susceptibilities of Malassezia Species to a New Triazole, Albaconazole (UR-9825), and Other Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Safety Operating Guide
Safe Disposal of Albaconazole-d3: A Guide for Laboratory Professionals
Researchers and drug development professionals handling Albaconazole-d3 must adhere to rigorous disposal procedures to ensure laboratory safety and environmental protection. This guide provides essential, step-by-step instructions for the proper disposal of this research-grade compound.
Pre-Disposal Safety and Handling
Before initiating any disposal procedures, it is crucial to consult your institution's Environmental Health and Safety (EHS) department. Waste disposal regulations can vary significantly based on location. Always handle this compound in accordance with good industrial hygiene and safety practices.[1] This includes wearing appropriate personal protective equipment (PPE) such as gloves and eye protection.[1]
Step-by-Step Disposal Procedure
The disposal of this compound, as with many research chemicals, is governed by local, state, and federal regulations. The following steps provide a general framework for safe disposal:
-
Consult Safety Data Sheet (SDS) and Local Regulations : The primary step is to review the manufacturer's SDS for specific disposal recommendations. The SDS for this compound and similar compounds consistently advises that waste be disposed of in accordance with local and national environmental legislation.[1]
-
Segregation and Labeling : Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines. Keep the compound in its original container if possible. If transferring to a waste container, ensure it is clearly labeled with the chemical name and any associated hazards.
-
Disposal of Unused Product and Residues : Unused or waste this compound should be managed as chemical waste. This typically involves collection by a licensed hazardous waste disposal company. Avoid disposing of this chemical down the drain or in the regular trash unless specifically cleared by your EHS department.
-
Contaminated Labware and PPE : Any materials, such as pipette tips, centrifuge tubes, gloves, and bench paper that have come into contact with this compound should be considered contaminated.
-
Sharps : Contaminated sharps (needles, scalpels, etc.) must be placed in a designated sharps container.
-
Solid Waste : Non-sharp contaminated items should be collected in a clearly labeled waste bag or container.
-
-
Decontamination of Work Surfaces : Clean and decontaminate all work surfaces after handling this compound. The cleaning materials used may also need to be disposed of as hazardous waste.
-
Disposal of Empty Containers : Do not reuse empty containers that previously held this compound. They should be triple-rinsed (if appropriate for the container type and subsequent disposal method) with a suitable solvent. The rinsate should be collected and disposed of as hazardous chemical waste.
Quantitative Data Summary
Currently, publicly available safety data sheets and disposal guidelines do not provide specific quantitative data regarding disposal concentrations or limits for this compound. Disposal procedures are dictated by regulatory classification rather than concentration thresholds.
| Parameter | Guideline |
| Disposal Method | In accordance with local, state, and federal regulations. |
| Container Disposal | Do not reuse empty containers. |
| Waste Segregation | Do not mix with other waste. |
Experimental Protocol for Spill Cleanup
In the event of a spill, follow these steps to ensure safety and proper cleanup:
-
Evacuate and Secure the Area : If the spill is large or in a poorly ventilated area, evacuate personnel and restrict access to the contaminated zone.
-
Wear Appropriate PPE : At a minimum, this should include a lab coat, safety goggles, and chemical-resistant gloves. For larger spills or if dust is generated, respiratory protection may be necessary.
-
Contain the Spill : For solid this compound, carefully sweep or scoop the material to avoid generating dust.
-
Collect the Spilled Material : Place the collected material into a sealed, labeled container for disposal as hazardous waste.
-
Clean the Area : Decontaminate the spill area with an appropriate solvent or cleaning agent, collecting all cleaning materials for hazardous waste disposal.
-
Report the Spill : Report the incident to your laboratory supervisor and EHS department in accordance with your institution's policies.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: this compound Disposal Decision Workflow.
References
Personal protective equipment for handling Albaconazole-d3
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Albaconazole-d3. The following procedures are designed to ensure a safe laboratory environment and proper disposal of materials.
Operational Plan: Handling this compound
Researchers should handle this compound in a designated laboratory area. While a Safety Data Sheet for a related compound, 6-Hydroxy this compound, does not classify it as hazardous, prudent laboratory practices are essential[1].
1. Engineering Controls:
-
Work in a well-ventilated area.
-
The use of a chemical fume hood is recommended to minimize inhalation exposure.
-
An eyewash station and safety shower should be readily accessible[2].
2. Personal Protective Equipment (PPE):
-
Eye and Face Protection: Wear safety glasses with side shields or goggles to prevent eye contact[1][2].
-
Hand Protection: Chemical-resistant gloves, such as nitrile gloves, are required. It is recommended to change gloves every 30 minutes or immediately if they are torn, punctured, or contaminated[3]. For tasks with a higher risk of exposure, consider double gloving.
-
Body Protection: A standard laboratory coat should be worn. For procedures with a risk of splashing, a disposable gown made of a low-permeability fabric is recommended.
-
Respiratory Protection: Not typically required if working in a well-ventilated area or fume hood. If dusts are generated, respiratory protection may be necessary.
3. Handling Procedures:
-
Avoid direct contact with skin, eyes, and clothing.
-
Do not eat, drink, or smoke in the handling area.
-
Wash hands thoroughly with soap and water before breaks and after handling the compound.
-
For maximum recovery of the product, which is often supplied in small quantities, centrifuge the original vial before removing the cap.
4. First Aid Measures:
-
Inhalation: Move the individual to fresh air.
-
Eye Contact: Immediately rinse eyes thoroughly with plenty of water for at least 15 minutes, making sure to lift the lower and upper eyelids. Consult a physician.
-
Skin Contact: Wash the affected skin area with soap and water.
-
Ingestion: Rinse the mouth with water.
Disposal Plan
All waste materials should be handled as chemical waste and disposed of in accordance with local, state, and federal regulations.
-
Unused Product and Contaminated Materials: Collect any waste from residues or unused products and place it in a properly labeled, sealed container for disposal.
-
Contaminated PPE: Dispose of used gloves, gowns, and any other contaminated personal protective equipment as chemical waste.
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C20H13D3ClF2N5O2 | |
| Molecular Weight | 434.84 g/mol | |
| Storage Temperature | -20°C | |
| Appearance | Solid | |
| Solubility | DMSO, Methanol |
Experimental Workflow and Safety Protocol
The following diagram illustrates the procedural workflow for the safe handling of this compound, from preparation to disposal.
Caption: Workflow for Safe Handling of this compound.
References
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
